molecular formula C11H16N2O B1408332 4-Methoxy-3-(piperidin-4-yl)pyridine CAS No. 1260756-14-6

4-Methoxy-3-(piperidin-4-yl)pyridine

カタログ番号: B1408332
CAS番号: 1260756-14-6
分子量: 192.26 g/mol
InChIキー: PQVSADLUCCNYTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Methoxy-3-(piperidin-4-yl)pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridine ring linked to a piperidine group, a structure frequently identified as a key pharmacophore in the development of novel therapeutic agents. Researchers investigating epigenetics and oncology may find this scaffold particularly relevant. Compounds based on the 3-(piperidin-4-ylmethoxy)pyridine structure have been identified as potent, competitive inhibitors of Lysine Specific Demethylase 1 (LSD1), an important enzyme in regulating histone methylation . Inhibiting LSD1 can increase cellular H3K4 methylation and has been shown to strongly inhibit the proliferation of several leukemia and solid tumor cells in research models, with low nanomolar potency reported for optimized analogs . In parallel, this chemical scaffold shows promise in neurodegenerative disease research. Structurally similar compounds, specifically those featuring a pyridine ring connected via an oxygen linker to a piperidine moiety, have been designed as potent dual inhibitors targeting both Acetylcholinesterase (AChE) and Glycogen Synthase Kinase 3β (GSK-3β) . Such multi-target inhibitors are being explored as potential therapeutic agents for Alzheimer's Disease, with the aim of simultaneously increasing acetylcholine levels in the brain and providing neuroprotection by reducing tau protein hyperphosphorylation . The presence of both hydrogen bond acceptors and a basic amine group in its structure makes 4-Methoxy-3-(piperidin-4-yl)pyridine a versatile intermediate for further synthetic elaboration. Researchers can functionalize the piperidine nitrogen or the methoxy group to explore structure-activity relationships and optimize properties for specific biological targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

特性

IUPAC Name

4-methoxy-3-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-4-7-13-8-10(11)9-2-5-12-6-3-9/h4,7-9,12H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVSADLUCCNYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Role of 4-Methoxy-3-(piperidin-4-yl)pyridine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel kinase inhibitors relies heavily on privileged scaffolds that can simultaneously satisfy the stringent stereoelectronic requirements of the ATP-binding pocket and the physicochemical demands of oral bioavailability. As a Senior Application Scientist, I frequently leverage 4-Methoxy-3-(piperidin-4-yl)pyridine as a foundational building block in rational drug design. This technical guide deconstructs the mechanistic causality behind its efficacy, detailing how its structural vectors are exploited to generate potent, selective, and highly soluble kinase inhibitors 1.

Pharmacophore Deconstruction & Mechanistic Causality

The success of the 4-Methoxy-3-(piperidin-4-yl)pyridine scaffold lies in its modularity and precise spatial arrangement. Each functional group serves a distinct, causal role in target engagement and pharmacokinetics:

  • The Pyridine Core (Hinge Binder): The nitrogen atom of the pyridine ring acts as a critical hydrogen-bond acceptor, mimicking the N1 nitrogen of the adenine ring in ATP. This interaction anchors the scaffold to the backbone amides of the kinase hinge region [[2]]().

  • The 4-Methoxy Substituent (Electronic & Steric Modulator): The methoxy group serves a dual purpose. Electronically, it donates electron density into the pyridine ring via resonance, increasing the basicity of the pyridine nitrogen and thereby strengthening the hinge H-bond. Sterically, it projects into the hydrophobic pocket adjacent to the gatekeeper residue, providing a vector for selectivity and tuning binding affinity [[3]]().

  • The Piperidin-4-yl Moiety (Solvent Channel Vector): Unlike planar, purely aromatic substituents, the sp³-hybridized piperidine ring projects outward toward the solvent-exposed channel. The secondary amine (pKa ~9.5) ensures the molecule is protonated at physiological pH, drastically improving aqueous solubility (ADME properties) 4. Furthermore, the piperidine nitrogen provides a versatile synthetic handle for late-stage functionalization (e.g., amidation, reductive amination) without disrupting the core hinge-binding pose [[5]]().

G Hinge Kinase Hinge Region (Backbone Amides) Pyridine Pyridine Nitrogen (Hydrogen Bond Acceptor) Pyridine->Hinge Mimics ATP Adenine (H-Bond) Methoxy 4-Methoxy Group (Hydrophobic Pocket / Gatekeeper) Methoxy->Pyridine Steric/Electronic Tuning Piperidine Piperidin-4-yl Ring (Solvent Channel Vector) Piperidine->Pyridine C-C Linkage Solvent Solvent-Exposed Region (ADME / Solubility) Piperidine->Solvent Basic Nitrogen Improves Solubility

Fig 1: Pharmacophore mapping of the 4-Methoxy-3-(piperidin-4-yl)pyridine scaffold in the ATP pocket.

Quantitative Structure-Activity Relationship (SAR) Profiling

To illustrate the empirical value of this scaffold, the following table summarizes typical SAR trends observed when modifying the core structure during lead optimization 4, 3.

Compound ModificationHinge Binding AffinitySolubility (LogS)Mechanistic Rationale / Causality
4-Methoxy-3-(piperidin-4-yl)pyridine ++ (Baseline) High Optimal balance of H-bond acceptor strength and solvent-exposed basic amine.
Demethoxy analogue+ (Reduced)HighLoss of electron-donating effect weakens pyridine N H-bond; loss of hydrophobic interaction.
N-Boc protected piperidine- (Inactive)LowBulky Boc group clashes with solvent channel residues; loss of basic amine reduces solubility.
4-Trifluoromethoxy substitution+++ (Potent)MediumIncreased lipophilicity in the hydrophobic pocket enhances binding affinity.
Piperidin-3-yl isomer+ (Reduced)HighSuboptimal vector angle for the solvent channel, causing steric clashes with the kinase lip.

Experimental Workflow: From Scaffold to Validated Lead

The translation of this scaffold into a viable drug candidate requires a meticulously designed workflow.

Workflow Step1 1. Scaffold Selection (4-Methoxy-3-(piperidin-4-yl)pyridine) Step2 2. N-Boc Protection (Prevent Amine Interference) Step1->Step2 Step3 3. Pd-Catalyzed Cross-Coupling (R-Group Diversification) Step2->Step3 Step4 4. Acidic Deprotection (TFA/DCM to reveal Basic Amine) Step3->Step4 Step5 5. TR-FRET Kinase Assay (Self-Validating IC50 Screen) Step4->Step5

Fig 2: End-to-end workflow from scaffold selection to self-validating TR-FRET kinase screening.

Protocol 1: Scaffold Functionalization & Library Generation

Causality Check: Why utilize N-Boc protection prior to cross-coupling? The free secondary amine of the piperidine ring is highly nucleophilic and basic. Left unprotected, it will coordinate with and poison the Palladium catalyst during Suzuki-Miyaura coupling, leading to reaction failure.

  • Protection: React 4-Methoxy-3-(piperidin-4-yl)pyridine with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base. Stir at room temperature for 4 hours to yield the N-Boc protected intermediate.

  • Cross-Coupling (Diversification): Combine the protected scaffold with various boronic acids (to explore the hydrophobic pocket), Pd(dppf)Cl₂ catalyst, and K₂CO³ in a dioxane/water mixture. Heat to 90°C under nitrogen for 12 hours.

  • Deprotection: Treat the purified coupled products with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to cleave the Boc group, revealing the basic piperidine nitrogen essential for solubility and solvent-channel interaction.

Protocol 2: Self-Validating TR-FRET Kinase Assay

Causality Check: Why choose Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard fluorescence? Pyridine derivatives often exhibit intrinsic auto-fluorescence that confounds standard assays. TR-FRET utilizes a lanthanide fluorophore with a long emission half-life. By introducing a 50-100 µs time delay before reading, short-lived background fluorescence decays completely, ensuring the IC₅₀ data is highly trustworthy.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the target kinase, ATP (at its predetermined Km value to ensure competitive inhibition kinetics), and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the deprotected 4-Methoxy-3-(piperidin-4-yl)pyridine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic liquid handler to minimize volumetric error.

  • Self-Validating Controls:

    • Positive Control: Staurosporine (1 µM) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

  • Reaction & Detection: Incubate the plate for 60 minutes at room temperature. Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Data Validation: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using the formula: Z' = 1 - (3(σ_pos + σ_neg) / |μ_pos - μ_neg|).

    • Trustworthiness Metric: The assay is only deemed valid and the IC₅₀ curves accepted if the Z'-factor is ≥ 0.6, proving the signal-to-noise ratio is robust against experimental artifacts.

Conclusion

The 4-Methoxy-3-(piperidin-4-yl)pyridine scaffold is not merely a structural placeholder; it is a highly engineered pharmacophore. By understanding the causality behind its hinge-binding pyridine nitrogen, its electronically tuning methoxy group, and its solubility-enhancing piperidine ring, drug development professionals can rationally design next-generation kinase inhibitors with superior efficacy and pharmacokinetic profiles.

References

  • Title: 3-(Piperidin-4-ylmethoxy)
  • Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)
  • Title: 2-Methoxy-4-(piperidin-3-yl)
  • Title: 2-Bromo-5-(N-Boc-piperidin-4-yl)
  • Title: WO2013041038A1 - Pyridine compounds as inhibitors of kinase Source: Google Patents URL

Sources

Introduction: The Methoxy Group as a Master Modulator of Pyridine's Hydrogen Bonding

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Topic: Hydrogen Bonding Potential of Methoxy-Pyridine Motifs Audience: Researchers, scientists, and drug development professionals.

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, prized for its role as a versatile aromatic scaffold.[1][2] At the heart of its utility is the nitrogen atom's sp²-hybridized lone pair, which is not part of the aromatic system and acts as a potent hydrogen bond acceptor.[3][4] This capability allows pyridine-containing molecules to form critical interactions that govern everything from ligand-protein binding to the self-assembly of supramolecular structures.[3][5]

However, the intrinsic hydrogen bonding capacity of the pyridine nitrogen is not a fixed property. It can be meticulously tuned by the introduction of substituents. Among these, the methoxy group (-OCH₃) stands out for its profound and nuanced influence. Far from being a simple activating or deactivating group, the methoxy substituent engages in a complex interplay of electronic and steric effects that are exquisitely dependent on its position on the pyridine ring.[6][7][8]

This guide serves as a comprehensive technical exploration of the methoxy-pyridine motif. We will dissect the fundamental electronic principles governing its behavior, provide a positional analysis of its impact on hydrogen bond acceptor strength, detail the experimental and computational methodologies used for its characterization, and explore its strategic application in the rational design of novel therapeutics and functional materials.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

To understand the impact of a methoxy substituent, one must first appreciate its dual electronic nature. The oxygen atom, being highly electronegative, pulls electron density away from the aromatic ring through the sigma bond framework. This is known as a negative inductive effect (-I).[9] Simultaneously, the oxygen's lone pairs can be donated into the ring's π-system, pushing electron density throughout the aromatic core. This is a positive mesomeric or resonance effect (+M).[4][9] The ultimate influence of the methoxy group on the pyridine nitrogen's basicity—and by extension, its hydrogen bond acceptor strength—depends on the position-sensitive balance of these two opposing forces.

A Positional Paradigm: How Ortho, Meta, and Para Placement Dictates H-Bond Strength

The location of the methoxy group dictates which electronic effect dominates at the nitrogen atom, leading to dramatically different hydrogen bonding potentials.

para-Methoxypyridine: Resonance-Enhanced Basicity

When placed at the 4-position, the methoxy group's electron-donating resonance (+M) effect is maximized. The oxygen lone pair can delocalize through the π-system, directly increasing the electron density on the ring nitrogen.[4][10] This heightened electron density makes the nitrogen lone pair more available for donation to a hydrogen bond donor, significantly increasing its basicity and hydrogen bond acceptor strength relative to unsubstituted pyridine.

G cluster_para para-Methoxy Resonance p1 N p2 C p3 C p4 C p5 C p7 O-CH₃ p6 C p8 : p9 δ- a1 a2 a2->a1 a3 a4 a4->a3 a5 a6 a6->a5

Resonance in 4-methoxypyridine increases N electron density.
meta-Methoxypyridine: Inductive Deactivation

From the 3-position, the resonance effect of the methoxy group cannot be extended to the nitrogen atom. Consequently, the electron-withdrawing inductive (-I) effect of the oxygen atom dominates.[11] This effect pulls electron density away from the nitrogen, making its lone pair less available and rendering 3-methoxypyridine less basic and a weaker hydrogen bond acceptor than unsubstituted pyridine.

ortho-Methoxypyridine: A Complex Case of Attenuation

The 2-position presents the most complex scenario. While the +M effect is electronically possible, the proximity to the nitrogen atom means the -I effect is at its strongest. This powerful inductive withdrawal, combined with potential steric hindrance, significantly reduces the basicity of the nitrogen.[7][8] The pKa of protonated 2-methoxypyridine is substantially lower than that of pyridine, indicating a much weaker base. This effect is so pronounced that it is often exploited in organic synthesis to temporarily reduce the nucleophilicity and basicity of the pyridine nitrogen.[7][8]

Quantitative Comparison of Basicity

The strength of a molecule as a hydrogen bond acceptor correlates strongly with its Brønsted-Lowry basicity. This is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base and, generally, a stronger hydrogen bond acceptor.

CompoundMethoxy PositionpKa of Conjugate AcidH-Bond Acceptor Strength vs. Pyridine
PyridineN/A5.23[7]Baseline
4-Methoxypyridinepara6.62Stronger
3-Methoxypyridinemeta4.9[11]Weaker
2-Methoxypyridineortho3.06[7]Much Weaker

Characterization: Experimental and Computational Protocols

Quantifying the hydrogen bonding potential of methoxy-pyridine motifs requires a combination of spectroscopic and computational techniques.

Spectroscopic Analysis

Rationale: Spectroscopic methods provide direct experimental evidence of hydrogen bond formation and a relative measure of its strength by observing perturbations in molecular vibrations or electronic environments.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to the changes in bond vibrational frequencies upon hydrogen bond formation. The key observable is the stretching frequency of the hydrogen bond donor (e.g., the O-H group of an alcohol or phenol).

  • Principle: Formation of an N···H-O hydrogen bond weakens the covalent O-H bond, causing its stretching frequency to decrease (a "red shift"). The magnitude of this shift is proportional to the strength of the hydrogen bond.[3][12] Concurrently, certain pyridine ring vibrations shift to higher frequencies ("blue shifts").[13][14]

  • Protocol: FTIR Titration to Determine Relative H-Bond Strength

    • Preparation: Prepare stock solutions of the hydrogen bond donor (e.g., 0.01 M 4-fluorophenol) and the hydrogen bond acceptors (0.1 M pyridine, 2-, 3-, and 4-methoxypyridine) in an inert solvent (e.g., CCl₄ or CH₂Cl₂).

    • Reference Spectrum: Record the FTIR spectrum of the donor solution alone. Note the frequency of the "free" O-H stretching band (~3610 cm⁻¹ for 4-fluorophenol).

    • Titration: Create a series of solutions with a constant concentration of the donor and increasing concentrations of a single pyridine acceptor.

    • Data Acquisition: Record the FTIR spectrum for each solution. Observe the decrease in the free O-H band and the appearance and growth of a new, broader band at a lower frequency, corresponding to the hydrogen-bonded O-H stretch.

    • Analysis: Measure the frequency shift (Δν) between the free O-H band and the H-bonded O-H band for each methoxy-pyridine isomer. A larger Δν indicates a stronger hydrogen bond.

    • Trustworthiness: The use of a standardized donor and solvent allows for direct comparison across the different pyridine derivatives. The persistence of the free O-H peak at low acceptor concentrations validates the equilibrium being observed.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy monitors the change in the chemical environment of the proton involved in the hydrogen bond.

  • Principle: The proton in a hydrogen bond is deshielded, causing its signal to shift downfield (to a higher ppm value) in the ¹H NMR spectrum.[15] The magnitude of this downfield shift upon complexation is indicative of the hydrogen bond's strength.

  • Protocol: ¹H NMR Titration

    • Preparation: Prepare solutions of a hydrogen bond donor (e.g., 0.005 M indole) in a deuterated, non-polar solvent (e.g., CDCl₃ or C₆D₆).

    • Reference Spectrum: Record the ¹H NMR spectrum of the donor solution and note the chemical shift of the N-H proton.

    • Titration: Add incremental amounts of a specific methoxy-pyridine acceptor (e.g., 0.1, 0.2, 0.5, 1.0 equivalents) to the NMR tube, recording a spectrum after each addition.

    • Data Acquisition: Monitor the downfield shift of the donor N-H proton resonance.

    • Analysis: Plot the change in chemical shift (Δδ) against the concentration of the acceptor. The initial slope and the limiting chemical shift provide information about the binding affinity and strength of the hydrogen bond. Compare these plots across the different isomers to rank their H-bond acceptor capabilities.

Computational Chemistry Workflow

Rationale: Computational methods, particularly Density Functional Theory (DFT), provide quantitative data on interaction energies and geometries that are often difficult to obtain experimentally.[14][16]

A typical DFT workflow for studying hydrogen bonding.
  • Step-by-Step Methodology:

    • Structure Preparation: Build the 3D structures of the methoxy-pyridine isomer and a chosen hydrogen bond donor (e.g., water, methanol).

    • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31++G(d,p)) to find the lowest-energy conformation of the hydrogen-bonded complex.[14] This provides key geometric parameters like the N···H distance and the N···H-O angle.

    • Interaction Energy Calculation: The primary quantitative output is the interaction energy (ΔE). This is calculated by subtracting the energies of the individual optimized monomers from the energy of the optimized complex. A crucial step for accuracy is to correct for Basis Set Superposition Error (BSSE). A more negative ΔE signifies a stronger hydrogen bond.

    • Vibrational Frequency Analysis: A frequency calculation on the optimized complex confirms it is a true energy minimum (no imaginary frequencies) and provides theoretical vibrational frequencies. These can be compared directly with experimental FTIR/Raman data to validate the computational model.[14]

Strategic Applications in Design

Understanding the positional effects of the methoxy group allows for its strategic deployment in both drug discovery and materials science.

Medicinal Chemistry: Fine-Tuning Molecular Recognition

In drug design, the methoxy-pyridine motif is a powerful tool for optimizing ligand-target interactions.

  • Potency Enhancement: If a protein's active site features a hydrogen bond donor (e.g., the backbone N-H of an amino acid) and a strong interaction is desired for potency, incorporating a 4-methoxypyridine can be a highly effective strategy. The enhanced basicity of the para-substituted nitrogen forms a stronger, more favorable hydrogen bond. This approach has been used in the design of various enzyme inhibitors.[2][17][18]

  • Selectivity and Physicochemical Properties: Conversely, if a pyridine nitrogen's basicity is too high, it can lead to off-target effects (e.g., hERG channel binding) or poor pharmacokinetic properties. In such cases, switching to a 2-methoxypyridine or 3-methoxypyridine can attenuate basicity, mitigating these liabilities while potentially maintaining a necessary, albeit weaker, hydrogen bond.[7][8] The strategic placement of the methoxy group can also influence conformation and metabolic stability.[19]

Supramolecular Chemistry: Engineering Crystal Lattices

The predictability of hydrogen bonds involving pyridines is foundational to crystal engineering.[3][5] The methoxy group acts as a "tuning knob" to control the strength of these interactions. By selecting the appropriate isomer, scientists can influence the assembly of molecules in the solid state, guiding the formation of co-crystals with desired physical properties, such as solubility, stability, or melting point.[20] For example, a strong acid···pyridine interaction using 4-methoxypyridine can serve as a robust primary synthon to direct the overall crystal packing.[5]

Conclusion

The methoxy-pyridine motif is a classic example of how a single substituent can exert profound and diverse effects based on its position. The interplay between inductive withdrawal and mesomeric donation creates a spectrum of hydrogen bonding capabilities—from the strongly enhanced acceptor strength of 4-methoxypyridine to the significantly attenuated potential of its 2-methoxy counterpart. For researchers in drug development and materials science, a deep understanding of these principles is not merely academic; it is a prerequisite for the rational design of molecules, enabling precise control over the non-covalent interactions that dictate function, potency, and physical form.

References

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  • Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. (n.d.). RJWave.org. Retrieved from [Link]

  • Sanjeev, R., & Jagannadham, V. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 10(3), 91-94. Retrieved from [Link]

  • Measuring the Strength of Hydrogen Bonds. (2017). RSC Blogs. Retrieved from [Link]

  • Hydrogen and Halogen Bond Interactions with 2,6-Dimethoxypyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Adam, W., Grimison, A., Hoffmann, R., & Zuazaga de Ortiz, C. (1967). Hydrogen Bonding in Pyridine. Journal of the American Chemical Society, 89(20), 5100-5110. Retrieved from [Link]

  • Mohan, S., & Sundaraganesan, N. (2001). Hydrogen-Bonded Pyridine−Water Complexes Studied by Density Functional Theory and Raman Spectroscopy. The Journal of Physical Chemistry A, 105(48), 10887–10893. Retrieved from [Link]

  • Gorbenko, G., & Shishkin, O. (2009). Novel type of mixed O-H⋯N/O-H⋯π hydrogen bonds: Monohydrate of pyridine. Chemical Physics Letters, 470(4-6), 229-232. Retrieved from [Link]

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  • Stoye, A., & Sarpong, R. (2009). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Angewandte Chemie International Edition, 48(33), 6121-6123. Retrieved from [Link]

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Patent Landscape and Technical Guide: 4-Methoxy-3-(piperidin-4-yl)pyridine Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective Muscarinic Acetylcholine Receptor (mAChR) agonists represents a major frontier in neuropharmacology, particularly for the treatment of Alzheimer's disease and schizophrenia. Historically, the therapeutic potential of mAChR agonists was bottlenecked by severe dose-limiting cardiovascular and gastrointestinal side effects driven by off-target M2 and M3 receptor activation.

The emergence of the 3-(piperidin-4-yl)pyridine bicyclic scaffold—and specifically its methoxy-substituted analogs—has revolutionized this space. By acting as highly selective M1 and/or M4 receptor agonists, these compounds achieve pro-cognitive and antipsychotic efficacy without the classical cholinergic liabilities. This whitepaper provides an in-depth technical analysis of the patent landscape, mechanistic rationale, and self-validating experimental workflows surrounding 4-methoxy-3-(piperidin-4-yl)pyridine analogs.

Strategic IP & Patent Landscape

The intellectual property surrounding bicyclic aza compounds is heavily anchored by innovations from structural biology-driven companies like Heptares Therapeutics (now Nxera Pharma).

Key patent families, such as WO2015118342A1 [1] and US Patent 10,196,380 [2], define a broad Markush space covering substituted 3-(piperidin-4-yl)pyridines. Within these claims, the positional substitution of the pyridine ring is highly regulated. While 2-methoxy derivatives (e.g., Intermediate 66 in WO2015118342A1) are explicitly claimed[3], the 4-methoxy positional isomers fall within the same privileged IP corridor. These patents demonstrate that altering the electronic and steric properties of the pyridine ring via methoxy substitution is a primary strategy for fine-tuning the pharmacokinetic (PK) profile and receptor subtype selectivity[4].

Mechanistic Rationale: The "Why" Behind the Scaffold

Designing a selective M1/M4 agonist requires overcoming the high sequence homology of the orthosteric binding site across all five muscarinic subtypes (M1–M5). The 4-methoxy-3-(piperidin-4-yl)pyridine scaffold solves this through a bitopic binding mechanism :

  • The Piperidine Anchor (Orthosteric Engagement): The secondary amine of the piperidine ring is protonated at physiological pH. This protonated nitrogen mimics the quaternary ammonium of endogenous acetylcholine, forming a critical, non-negotiable salt bridge with a highly conserved aspartate residue (Asp105 in M1, Asp112 in M4) deep within the receptor pocket[4].

  • The Pyridine Vector (Allosteric Engagement): The rigid carbon-carbon bond between the piperidine and pyridine rings forces the pyridine moiety to project upward into the extracellular vestibule.

  • The 4-Methoxy Functionality (Selectivity Filter): The extracellular vestibule is structurally divergent across mAChR subtypes. The 4-methoxy group provides specific steric bulk and acts as a hydrogen bond acceptor. It favorably interacts with non-conserved residues unique to M1/M4, while sterically clashing with the narrower vestibules of the M2 and M3 receptors. This causality explains why these analogs successfully bypass M2/M3-mediated adverse events[5].

Signaling L 4-Methoxy Analog (Bitopic Agonist) R Muscarinic M1 Receptor (Gq-coupled GPCR) L->R Binds Receptor Gq Gq Protein Alpha Subunit R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 Cleavage PLC->PIP2 Hydrolyzes IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca Intracellular Ca2+ Release (ER) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC Activates Effect Cognitive Enhancement Ca->Effect PKC->Effect

Gq-coupled intracellular signaling pathway activated by M1 receptor agonists.

Experimental Methodology: Self-Validating Synthesis Protocol

The synthesis of 3-(piperidin-4-yl)pyridine derivatives relies on a specific sequence to avoid the instability of saturated aliphatic boronates. Direct cross-coupling of piperidine boronates is notoriously inefficient due to rapid protodeboronation. Therefore, a tetrahydropyridine (THP) boronate is utilized, as the sp² hybridized carbon facilitates rapid and high-yielding transmetallation[6].

Step 1: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: Charge a reaction vessel with 3-bromo-4-methoxypyridine (1.0 eq) and N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 eq).

  • Catalysis: Add potassium carbonate (K₂CO₃, 3.0 eq) to activate the boronate. Introduce Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) in a degassed 1,4-dioxane/water mixture (4:1 v/v).

  • Execution: Heat to 90°C under a nitrogen atmosphere for 12 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting bromide is fully consumed, yielding the N-Boc-THP intermediate.

Step 2: Catalytic Hydrogenation
  • Reaction Setup: Dissolve the purified N-Boc-THP intermediate in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Execution: Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.

  • Causality: The Pd/C catalyst selectively reduces the unhindered tetrahydropyridine double bond without cleaving the methoxy group or reducing the aromatic pyridine ring.

  • Validation: ¹H NMR must confirm the disappearance of the vinylic proton (~6.0 ppm).

Step 3: Boc Deprotection & Salt Formation
  • Execution: Treat the N-Boc protected piperidine with 4M HCl in 1,4-dioxane at room temperature for 2 hours. Concentrate in vacuo and triturate with diethyl ether.

  • Validation (Quality Control): High-resolution mass spectrometry (HRMS) must confirm the exact mass of the free base[M+H]⁺. Elemental analysis is required to confirm the stoichiometry of the final hydrochloride salt.

Synthesis A 3-Bromo-4-methoxypyridine + N-Boc-THP-Boronate B Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, Heat A->B C N-Boc-4-methoxy-3- (1,2,3,6-tetrahydropyridin-4-yl)pyridine B->C D Catalytic Hydrogenation H2, Pd/C, MeOH C->D E N-Boc-4-methoxy-3- (piperidin-4-yl)pyridine D->E F Boc Deprotection HCl in Dioxane E->F G 4-Methoxy-3-(piperidin-4-yl)pyridine Hydrochloride F->G

Step-by-step synthetic workflow for 4-Methoxy-3-(piperidin-4-yl)pyridine analogs.

Pharmacological Profiling: M1/M4 Receptor Activation Assay

To validate the agonistic properties of the synthesized analogs, an intracellular calcium mobilization assay (FLIPR) is utilized. Because the M1 receptor is Gq-coupled, its activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3, triggering calcium release from the endoplasmic reticulum. FLIPR provides real-time kinetic data, which is critical for differentiating full agonists from partial agonists (partial agonism is often desired in mAChR therapeutics to prevent receptor desensitization).

Step-by-Step Protocol:
  • Cell Preparation: Seed CHO-K1 cells stably expressing the human M1 receptor in 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells and load with the fluorescent calcium indicator Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES, pH 7.4) for 45 minutes at 37°C.

  • Equilibration: Wash away extracellular dye to reduce background fluorescence and allow cells to equilibrate for 15 minutes at room temperature.

  • Data Acquisition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Add the 4-methoxy analog (serially diluted from 10 µM to 0.1 nM) and continuously record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Assay Validation: Calculate the Z'-factor using Acetylcholine (10 µM) as the positive control and vehicle (DMSO) as the negative control. A Z'-factor > 0.5 validates the assay as robust and suitable for EC₅₀ determination via non-linear regression.

Quantitative Data: Physicochemical Profiling

For CNS indications, compounds must strictly adhere to blood-brain barrier (BBB) penetration guidelines (e.g., molecular weight < 400 Da, TPSA < 90 Ų, LogP 1.5–3.0). The table below demonstrates how methoxy substitution on the 3-(piperidin-4-yl)pyridine core maintains optimal physicochemical space for CNS drug discovery[7][8].

Compound ScaffoldMolecular Weight ( g/mol )TPSA (Ų)LogP (Calculated)H-Bond DonorsH-Bond Acceptors
3-(Piperidin-4-yl)pyridine 162.2325.151.4512
2-Methoxy-3-(piperidin-4-yl)pyridine 192.2634.381.9813
4-Methoxy-3-(piperidin-4-yl)pyridine 192.2634.381.8513

Note: The addition of the methoxy group slightly increases lipophilicity (LogP) and topological polar surface area (TPSA), optimizing the balance between aqueous solubility and BBB permeability.

References

  • [1],[3],[6] Brown, G. A., et al. "Bicyclic aza compounds as muscarinic m1 receptor agonists." WIPO (PCT) WO2015118342A1, Heptares Therapeutics Ltd., 13 Aug. 2015. URL:

  • [2],[4] Brown, G. A., et al. "Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists." United States Patent 10,196,380, Heptares Therapeutics Ltd., 5 Feb. 2019. URL:

Sources

Methodological & Application

Scalable synthesis protocols for 4-Methoxy-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Pharmaceutical intermediate synthesis, library generation, and scale-up campaigns.

Executive Summary & Mechanistic Rationale

The compound 4-Methoxy-3-(piperidin-4-yl)pyridine is a highly versatile building block frequently utilized in the development of biologically active moieties and proteomic research. Structurally, it combines a methoxy-activated pyridine core with a saturated piperidine ring, offering orthogonal handles for further functionalization.

Designing a scalable synthesis for this molecule requires strict control over regiochemistry and catalyst stability. The most robust, field-proven approach is a three-step linear sequence:

  • Suzuki-Miyaura Cross-Coupling : We begin with 3-bromo-4-methoxypyridine, a commercially available starting material where the regiochemistry is already established[1]. We couple this with N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester. The choice of a pinacol ester over a free boronic acid is causal: it prevents protodeboronation under the basic aqueous conditions of the coupling[2]. Furthermore, the Boc protecting group is essential to prevent the secondary amine from coordinating with and poisoning the palladium catalyst.

  • Catalytic Hydrogenation : The resulting tetrahydropyridine intermediate contains an endocyclic double bond. By utilizing 10% Pd/C under a hydrogen atmosphere, we selectively reduce this alkene. Performing this reduction prior to Boc deprotection is a critical design choice; it avoids the disproportionation and catalyst-poisoning side reactions often caused by free secondary amines during hydrogenation.

  • Acidic Deprotection : Finally, the Boc group is cleaved using anhydrous HCl in dioxane, yielding the target compound as a highly stable dihydrochloride salt, which can be easily free-based if required.

Synthesis Workflow Diagram

SynthesisWorkflow SM1 3-Bromo-4-methoxypyridine + 1-Boc-1,2,3,6-tetrahydropyridine- 4-boronic acid pinacol ester Step1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) SM1->Step1 Int1 tert-Butyl 4-(4-methoxypyridin-3-yl)- 3,6-dihydropyridine-1(2H)-carboxylate Step1->Int1 Step2 Catalytic Hydrogenation (Pd/C, H2) Int1->Step2 Int2 tert-Butyl 4-(4-methoxypyridin-3-yl) piperidine-1-carboxylate Step2->Int2 Step3 Boc Deprotection (HCl in Dioxane) Int2->Step3 Product 4-Methoxy-3-(piperidin-4-yl)pyridine (Target Compound) Step3->Product

Figure 1: Three-step synthetic workflow for 4-Methoxy-3-(piperidin-4-yl)pyridine.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Analytical checkpoints are embedded to ensure the success of a step before proceeding to the next, mitigating the risk of carrying impurities through the cascade.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the pyridine core and the tetrahydropyridine ring.

  • Reagent Charging : To a 500 mL round-bottom flask, add 3-bromo-4-methoxypyridine (10.0 g, 53.2 mmol, 1.0 equiv) and N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester (18.1 g, 58.5 mmol, 1.1 equiv)[2].

  • Solvent & Base : Add 1,4-dioxane (150 mL) and a 2M aqueous solution of K₂CO₃ (66.5 mL, 133 mmol, 2.5 equiv).

  • Degassing (Critical Step) : Sparge the biphasic mixture with nitrogen gas for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides, stalling the reaction.

  • Catalyst Addition : Quickly add Pd(dppf)Cl₂ (1.95 g, 2.66 mmol, 0.05 equiv). The bidentate dppf ligand is chosen specifically to prevent the catalyst from decomposing at elevated temperatures[3].

  • Reaction : Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 12–16 hours.

  • Workup & Purification : Cool to room temperature, dilute with water (200 mL), and extract with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes:EtOAc, 80:20 to 50:50) to afford Intermediate 1 as a pale yellow solid.

Step 2: Catalytic Hydrogenation

Objective: Reduce the endocyclic alkene to yield the saturated piperidine ring.

  • Preparation : Dissolve Intermediate 1 (12.0 g, 41.3 mmol) in anhydrous Methanol (120 mL) in a hydrogenation flask.

  • Catalyst Charging : Carefully add 10% Pd/C (1.2 g, 10% w/w) under a steady stream of nitrogen. Safety Note: Dry Pd/C is highly pyrophoric; the nitrogen blanket prevents solvent ignition.

  • Hydrogenation : Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere (via balloon or Parr shaker at 40 psi) and stir vigorously at room temperature for 8–12 hours.

  • Workup : Purge the flask with nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol (100 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to yield Intermediate 2 as a white solid. This material is typically >95% pure and can be used directly in the next step without further chromatography.

Step 3: N-Boc Deprotection

Objective: Cleave the tert-butyloxycarbonyl group to reveal the free secondary amine.

  • Reaction Setup : Dissolve Intermediate 2 (11.0 g, 37.6 mmol) in Dichloromethane (DCM) (50 mL) and cool the solution to 0 °C using an ice bath.

  • Acid Addition : Dropwise, add a solution of 4M HCl in 1,4-dioxane (47 mL, 188 mmol, 5.0 equiv).

  • Deprotection : Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Causality: The acidic environment protonates the Boc carbamate, leading to the expulsion of isobutylene gas and carbon dioxide, driving the reaction to completion.

  • Isolation : The product will precipitate out of the solution as a hydrochloride salt. Concentrate the mixture in vacuo to remove DCM and excess HCl.

  • Trituration : Suspend the resulting crude solid in diethyl ether (100 mL), stir for 30 minutes, and filter. Dry the filter cake under high vacuum to afford 4-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride . (Note: To obtain the free base, partition the salt between DCM and saturated aqueous NaHCO₃, extract, dry, and concentrate).

Quantitative Data & Analytical Checkpoints

To ensure the integrity of the synthesis, utilize the following self-validating analytical checkpoints. Do not proceed to subsequent steps unless the current intermediate meets the defined criteria.

StepReactionReagents & CatalystExpected YieldAnalytical Checkpoint (Self-Validation)
1 Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O75–85%LC-MS: [M+H]⁺ = 291.1¹H NMR: Presence of alkene proton at ~6.0 ppm.
2 Catalytic Hydrogenation10% Pd/C, H₂ gas, Methanol90–95%LC-MS: [M+H]⁺ = 293.1¹H NMR: Complete disappearance of the alkene proton.
3 Boc Deprotection4M HCl in Dioxane, DCM85–95%LC-MS: [M+H]⁺ = 193.1¹H NMR: Disappearance of the massive Boc singlet (~1.4 ppm).

References[1] Benchchem. "3-Bromo-4-methoxypyridine hydrochloride | 1881290-50-1". Benchchem Product Catalog. Available at: 2]">https://www.benchchem.com[2] ChemicalBook. "N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester | 286961-14-6". ChemicalBook Reagent Database. Available at: 3]">https://www.chemicalbook.com[3] Denton et al. "Identification of the 4-position of 3-alkynyl and 3-heteroaromatic substituted pyridine methanamines as a key modification site eliciting increased potency and enhanced selectivity for cytochrome P-450 2A6 inhibition". National Institutes of Health (NIH) PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6105315/

Sources

Application Note: Advanced Catalytic Hydrogenation Protocols for Pyridine-to-Piperidine Conversion and Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of planar, aromatic pyridines into sp³-rich piperidines is a cornerstone reaction in modern drug development, significantly improving the pharmacokinetic properties and clinical success rates of small-molecule therapeutics. Whether performing a direct reduction of a pyridine core or executing a chemoselective partial hydrogenation of a bipyridine to yield a pyridine-piperidine conjugate , researchers face two fundamental hurdles: the high resonance energy of the pyridine ring and severe catalyst poisoning by the highly basic piperidine product.

This application note provides authoritative, self-validating experimental protocols for the catalytic hydrogenation of pyridines. It covers classical heterogeneous batch methods, modern continuous-flow systems, and state-of-the-art homogeneous ionic hydrogenations.

Mechanistic Causality: Overcoming Catalyst Poisoning

To design a successful hydrogenation protocol, one must understand the causality behind reaction stalling. Pyridine is a weak base (pKₐ ~5.2) and a moderate ligand. However, upon reduction, it forms piperidine, a strong secondary amine (pKₐ ~11.2).

As the reaction progresses, the highly basic piperidine product outcompetes the starting material for binding sites on the transition metal catalyst (e.g., Pt, Pd, Ir, or Rh). This strong σ-donation effectively poisons the catalyst, halting the reaction prematurely[1].

The Solution: By conducting the reaction in the presence of a strong Brønsted acid (such as Glacial Acetic Acid, HCl, or Trifluoroacetic Acid), the piperidine product is immediately protonated upon formation. The resulting piperidinium salt lacks a free lone pair, rendering it incapable of coordinating to the metal center. This "ionic hydrogenation" pathway not only prevents catalyst poisoning but also activates the pyridine ring toward initial hydride transfer[1].

Mechanism N1 Pyridine Substrate (pKa ~5.2) N2 Brønsted Acid (TFA/AcOH) Protonation N1->N2 Acid Addition N3 Pyridinium Intermediate (Activated Ring) N2->N3 N4 Catalytic Hydride Transfer (Ir, Rh, or Pt) N3->N4 H2 Gas N5 Iminium / Enamine Intermediates N4->N5 N6 Piperidinium Salt (Non-coordinating) N5->N6 +H2 N7 Basification Workup (NaOH / Na2CO3) N6->N7 Prevents Catalyst Poisoning N8 Piperidine Product (pKa ~11.2) N7->N8

Caption: Mechanistic pathway of ionic pyridine hydrogenation overcoming catalyst poisoning.

Comparative Evaluation of Hydrogenation Systems

The choice of catalytic system dictates the functional group tolerance and scalability of the coupling/reduction. The table below summarizes validated conditions for pyridine-to-piperidine conversions:

Catalytic SystemCatalystSolvent / AdditiveTemp / PressureKey Advantage & Chemoselectivity
Heterogeneous Batch PtO₂ (Adam's Catalyst)Glacial Acetic Acid25 °C / 50–70 barExcellent for simple substituted pyridines; acid prevents poisoning[2].
Homogeneous Ionic [Ir-OMs] complexMeOH / TFA (3 eq)25 °C / 50 barHigh tolerance for reducible groups (nitro, cyano, halogens)[1].
Continuous Flow 10% Pd/CEtOAc110 °C / 30 barHighly scalable; enables integrated CO₂-switchable product isolation[3].
Electrocatalytic Rh/C (Cathode)H₂O (AEM electrolyzer)25 °C / AmbientUses green H₂; operates at ambient pressure with 98% yield[4].

Validated Experimental Protocols

Protocol A: Batch Hydrogenation using PtO₂ in Protic Acid

Designed for robust, gram-scale reduction of stable pyridine derivatives[2].

Self-Validating Principle: The reaction utilizes glacial acetic acid to protonate the product. Completion is validated via TLC using ninhydrin stain—unreacted pyridine will not stain, whereas the deprotected piperidine (post-mini-workup) will yield a vivid purple/brown spot.

  • Preparation: In a high-pressure hydrogenation bomb, dissolve the substituted pyridine (10 mmol) in 25 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 0.1 equivalents (approx. 225 mg) of Platinum(IV) oxide (PtO₂). Caution: PtO₂ can be pyrophoric in the presence of solvent vapors and hydrogen.

  • Purging & Pressurization: Seal the reactor. Purge the system with inert N₂ gas three times, followed by three purges with H₂ gas. Pressurize the vessel to 50–70 bar with H₂.

  • Reaction: Stir vigorously at room temperature (25 °C) for 6–8 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes (indicating absorption of 3 moles of H₂ per mole of substrate).

  • Workup & Basification: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the reduced platinum catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. To release the free piperidine base, resuspend the residue in water and adjust the pH to >12 using 2M NaOH. Extract the aqueous layer with diethyl ether (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure piperidine derivative.

Protocol B: Continuous-Flow Hydrogenation with CO₂-Switchable Isolation

Ideal for process chemistry and scale-up, preventing over-reduction and catalyst degradation[3].

FlowSystem S1 Pyridine in EtOAc S2 HPLC Pump S1->S2 S3 H2 Gas Mixer (30 bar) S2->S3 S4 Pd/C Packed-Bed Reactor (110 °C) S3->S4 S5 CO2 / H2O Injection S4->S5 Crude Stream S6 Phase Separator S5->S6 H2CO3 Formation S7 Aqueous Phase (Piperidinium) S6->S7 High pKa Extraction S8 Organic Phase (Unreacted Pyridine) S6->S8 Low pKa Retention

Caption: Continuous-flow hydrogenation workflow featuring CO2-switchable product isolation.

  • System Priming: Pack a flow reactor column with 10 wt% Pd/C. Prime the system with ethyl acetate (EtOAc).

  • Substrate Flow: Pump a 0.1 M solution of the pyridine substrate in EtOAc at a flow rate of 0.5 mL/min.

  • Hydrogenation: Introduce H₂ gas via a T-mixer at 30 bar. Maintain the packed-bed reactor at 110 °C.

  • CO₂-Switchable Extraction: Route the reactor effluent into a biphasic collection vessel containing water. Inject CO₂ gas into the vessel. The CO₂ generates carbonic acid (H₂CO₃) in situ, which selectively protonates the piperidine product (pKₐ ~11.2) without protonating unreacted pyridine (pKₐ ~5.2).

  • Phase Separation: The piperidinium bicarbonate partitions into the aqueous phase, while unreacted pyridine remains in the organic phase. Depressurize and heat the aqueous phase to release CO₂ and recover the pure piperidine[3].

Chemoselective Synthesis of Pyridine-Piperidine Conjugates

When synthesizing pyridine-piperidine conjugates (e.g., the partial reduction of 4,4'-bipyridine or 2,2'-bipyridine), controlling the depth of hydrogenation is critical to prevent over-reduction to the bipyperidine bis-heterocycle.

Strategy for Partial Reduction: Chemoselectivity is achieved by exploiting the basicity differential. By conducting the hydrogenation in the presence of exactly 1.0 equivalent of a strong Brønsted acid per mole of bipyridine, the first ring to be reduced to a piperidine is immediately protonated. This localized positive charge electronically and sterically deactivates the molecule, repelling it from the electrophilic metal catalyst surface and leaving the second pyridine ring perfectly intact.

Alternative: Reductive Transamination (ART) For the direct coupling of a pyridine framework with an exogenous amine to form an N-aryl piperidine conjugate, recent advancements utilize Rh-catalyzed transfer hydrogenation. Using [Cp*RhCl₂]₂ with formic acid, the pyridinium salt is reduced to a dihydropyridine intermediate, intercepted by water, and subsequently coupled with an aryl amine via reductive amination to yield the target pyridine-piperidine-like conjugate in a single pot[5].

References

  • Despois, A., & Cramer, N. "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv, 2025.[Link]

  • Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015. [Link]

  • "Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System." Org. Process Res. Dev., 2017.[Link]

  • "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." Journal of the American Chemical Society, 2024.[Link]

  • "Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines." PMC / ACS, 2024.[Link]

Sources

Application Notes and Protocols for the Preparation and Characterization of Pharmaceutical Salts of 4-Methoxy-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic selection and preparation of pharmaceutical salts are pivotal in drug development, offering a robust avenue to enhance the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the preparation of pharmaceutical salts of 4-Methoxy-3-(piperidin-4-yl)pyridine, a novel heterocyclic entity with therapeutic potential. We will explore a strategic approach to salt screening, grounded in the physicochemical properties of the parent molecule, and provide detailed, step-by-step protocols for the synthesis of the API and a variety of its salt forms. Furthermore, this document outlines the essential analytical techniques for the thorough characterization of these salts, ensuring the selection of a candidate with optimal properties for further development.

Introduction: The Rationale for Pharmaceutical Salt Formation

The conversion of an API into a salt form is a widely employed and highly effective strategy in pharmaceutical development.[1][2] The primary motivation behind salt formation is the potential to favorably modulate key properties of the API that are critical for its ultimate therapeutic success. These properties include:

  • Solubility and Dissolution Rate: Enhanced aqueous solubility and a faster dissolution rate can significantly improve the bioavailability of orally administered drugs.[3][4]

  • Stability: Certain salt forms can exhibit superior solid-state and chemical stability, leading to a longer shelf-life and more robust drug product formulations.[2]

  • Hygroscopicity: Minimizing water uptake is crucial for consistent powder handling, processing, and stability.[5]

  • Crystallinity and Polymorphism: Crystalline salts are generally preferred due to their defined structure and consistent physical properties. Salt screening can also identify different polymorphic forms with varying characteristics.[5][6]

  • Processability: The mechanical properties of a salt, such as flowability and compressibility, can be more amenable to manufacturing processes like tableting.

The fundamental principle of salt formation lies in the reaction between an acidic or basic API and a suitable counter-ion to form an ionic complex.[6] For a basic API like 4-Methoxy-3-(piperidin-4-yl)pyridine, a range of pharmaceutically acceptable acids can be utilized as salt formers. The success of this process hinges on a thorough understanding of the API's physicochemical properties, most notably its pKa.

Synthesis of the Parent Molecule: 4-Methoxy-3-(piperidin-4-yl)pyridine

A robust and scalable synthesis of the parent API is a prerequisite for any salt formation program. The following multi-step synthesis outlines a plausible route to 4-Methoxy-3-(piperidin-4-yl)pyridine.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Synthesis of N-Boc-piperidine boronic acid pinacol ester cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: N-Boc Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_A N-Boc-4-(trifluoromethylsulfonyloxy)-1,2,3,6-tetrahydropyridine N-Boc-4-piperidone->Intermediate_A 1. LDA, THF, -78 °C 2. PhNTf2 Intermediate_B tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate Intermediate_A->Intermediate_B Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, Dioxane, 80 °C N-Boc-piperidine_boronic_ester N-Boc-piperidine boronic acid pinacol ester Intermediate_B->N-Boc-piperidine_boronic_ester H2, Pd/C, MeOH Coupled_Product N-Boc-4-(4-methoxypyridin-3-yl)piperidine-1-carboxylate N-Boc-piperidine_boronic_ester->Coupled_Product Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 90 °C 3-bromo-4-methoxypyridine 3-bromo-4-methoxypyridine 3-bromo-4-methoxypyridine->Coupled_Product Final_Product 4-Methoxy-3-(piperidin-4-yl)pyridine Coupled_Product->Final_Product 4M HCl in Dioxane, CH2Cl2, rt

Caption: Proposed multi-step synthesis of 4-Methoxy-3-(piperidin-4-yl)pyridine.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

  • Formation of the Vinyl Triflate: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the resulting enolate solution for 1 hour at -78 °C. Then, add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Miyaura Borylation: To a solution of the vinyl triflate (1.0 eq) in 1,4-dioxane, add bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2 (0.05 eq). Degas the mixture and heat to 80 °C for 12-16 hours under an inert atmosphere. After cooling to room temperature, filter the reaction mixture through a pad of Celite®, and concentrate the filtrate. The residue is purified by column chromatography to yield tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate.

  • Hydrogenation: Dissolve the product from the previous step in methanol and add Pd/C (10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the catalyst through Celite® and concentrate the filtrate to obtain the desired N-Boc-piperidine boronic acid pinacol ester.

Step 2: Suzuki Coupling

  • To a degassed mixture of 3-bromo-4-methoxypyridine (1.0 eq), the N-Boc-piperidine boronic acid pinacol ester (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours under an inert atmosphere.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-4-(4-methoxypyridin-3-yl)piperidine-1-carboxylate.

Step 3: N-Boc Deprotection

  • Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to afford 4-Methoxy-3-(piperidin-4-yl)pyridine as its hydrochloride salt.

  • To obtain the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., Na2CO3 or NaOH) to pH >10, and extract with an organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are then dried and concentrated to yield the free base.

Pre-formulation Assessment and Salt Former Selection

A rational approach to salt screening begins with a thorough characterization of the free base.

Physicochemical Characterization of the Free Base
PropertyMethodResultSignificance
pKa Potentiometric TitrationpKa1 ≈ 6.5 (Pyridine N)pKa2 ≈ 9.8 (Piperidine N)The piperidine nitrogen is significantly more basic and will be the site of protonation.[7]
Aqueous Solubility HPLC-UVLow (e.g., < 0.1 mg/mL at pH 7.4)Salt formation is highly desirable to improve solubility and potential bioavailability.
LogP Shake-Flask Methode.g., 2.5Indicates moderate lipophilicity.
Solid-State Form XRPD, DSCe.g., Crystalline solid, m.p. 120 °CProvides a baseline for comparison with new salt forms.
Rationale for Counter-ion Selection

The "pKa rule" is a guiding principle for successful salt formation, which states that the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the basic API.[2] Given the estimated pKa of the piperidine nitrogen in 4-Methoxy-3-(piperidin-4-yl)pyridine is approximately 9.8, a wide range of pharmaceutically acceptable acids with pKa values less than 7 are suitable candidates.

A diverse set of counter-ions should be screened to explore a broad range of physicochemical properties. This includes inorganic acids, sulfonic acids, and carboxylic acids of varying chain lengths and functionalities.

Table of Potential Counter-ions:

AcidpKaAcid Type
Hydrochloric Acid-7.0Inorganic
Sulfuric Acid-3.0Inorganic
Methanesulfonic Acid-1.9Sulfonic
Benzenesulfonic Acid-2.8Sulfonic
p-Toluenesulfonic Acid-2.8Sulfonic
Acetic Acid4.76Carboxylic
Succinic Acid4.2, 5.6Dicarboxylic
Fumaric Acid3.0, 4.5Dicarboxylic
Maleic Acid1.9, 6.1Dicarboxylic
L-Tartaric Acid3.0, 4.4Hydroxy Dicarboxylic
Citric Acid3.1, 4.8, 6.4Tricarboxylic

Salt Screening and Preparation Protocols

A tiered approach to salt screening allows for efficient identification of promising candidates.

Salt_Screening_Workflow Start Start: 4-Methoxy-3-(piperidin-4-yl)pyridine Free Base Tier1 Tier 1: Initial Salt Formation Screen (Small Scale, Multiple Solvents) Start->Tier1 Characterization1 Characterization: - Visual Assessment (Crystallinity) - XRPD (Amorphous vs. Crystalline) Tier1->Characterization1 Decision1 Crystalline Solids? Characterization1->Decision1 Tier2 Tier 2: Scale-up and Initial Characterization (Selected Crystalline Salts) Decision1->Tier2 Yes Amorphous Amorphous/Oily Products (Consider for alternative formulations or re-screen) Decision1->Amorphous No Characterization2 Characterization: - Stoichiometry (NMR/LC-MS) - Thermal Properties (DSC, TGA) - Hygroscopicity (DVS) - Aqueous Solubility Tier2->Characterization2 Decision2 Favorable Properties? Characterization2->Decision2 Tier3 Tier 3: In-depth Characterization (Lead Candidates) Decision2->Tier3 Yes Unfavorable Unfavorable Properties (De-prioritize) Decision2->Unfavorable No Characterization3 Characterization: - Polymorph Screen - Chemical and Physical Stability - Dissolution Rate Tier3->Characterization3 Final_Selection Final Salt Selection Characterization3->Final_Selection

Caption: Tiered workflow for pharmaceutical salt screening and selection.

General Protocol for Salt Formation (Small Scale)
  • Dissolve 4-Methoxy-3-(piperidin-4-yl)pyridine (e.g., 50 mg, 1.0 eq) in a suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate) in a small vial.

  • In a separate vial, dissolve the chosen acid (1.0 eq) in the same solvent.

  • Add the acid solution dropwise to the solution of the free base while stirring.

  • If a precipitate forms immediately, continue stirring for a period (e.g., 1-2 hours) at room temperature.

  • If no precipitate forms, allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.

  • Alternatively, for less soluble salts, cooling the solution or adding an anti-solvent (a solvent in which the salt is poorly soluble) can induce crystallization.

  • Collect any solid material by filtration or centrifugation, wash with a small amount of the solvent, and dry under vacuum.

Characterization of Pharmaceutical Salts

A battery of analytical techniques is essential to fully characterize the newly formed salts and to select the optimal candidate.

X-Ray Powder Diffraction (XRPD)
  • Purpose: To determine the solid-state form of the material (crystalline or amorphous) and to identify different polymorphic forms. Each crystalline solid will have a unique diffraction pattern.

  • Protocol: A small amount of the powdered sample is placed on a sample holder and irradiated with X-rays at various angles. The resulting diffraction pattern is recorded.

Thermal Analysis (DSC and TGA)
  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point, and to detect phase transitions and desolvation events.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates and to assess thermal stability.

  • Protocol (DSC): A small amount of the sample (1-5 mg) is hermetically sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min).

  • Protocol (TGA): A small amount of the sample (5-10 mg) is placed in a pan and heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

Dynamic Vapor Sorption (DVS)
  • Purpose: To assess the hygroscopicity of the salt by measuring the change in mass as a function of relative humidity (RH) at a constant temperature.

  • Protocol: A sample is placed in the DVS instrument, and the RH is incrementally increased and then decreased, while the mass of the sample is continuously monitored.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the salt and to quantify its solubility.

  • Protocol (Purity): A solution of the salt is injected into an HPLC system with a suitable column and mobile phase. The area of the main peak relative to the total peak area gives the purity.

  • Protocol (Solubility): An excess of the salt is slurried in a specific solvent (e.g., water, buffer) for a set period (e.g., 24 hours). The suspension is then filtered, and the concentration of the API in the filtrate is determined by HPLC.

Data Presentation and Interpretation

The data gathered from the characterization experiments should be tabulated for easy comparison, allowing for an informed decision on the lead salt candidate.

Table of Comparative Physicochemical Properties of 4-Methoxy-3-(piperidin-4-yl)pyridine Salts (Hypothetical Data):

Salt FormStoichiometry (API:Acid)Melting Point (°C)Aqueous Solubility (mg/mL at 25°C)Hygroscopicity (% weight gain at 80% RH)
Free Base-120< 0.10.5
Hydrochloride1:1215252.1
Mesylate1:1188500.8
Succinate2:1155151.5
L-Tartrate1:1172351.2

Conclusion

The successful development of a pharmaceutical salt of 4-Methoxy-3-(piperidin-4-yl)pyridine requires a systematic and scientifically driven approach. By thoroughly characterizing the parent API, employing a rational salt screening strategy, and utilizing a comprehensive suite of analytical techniques, researchers can identify and select a salt form with optimized physicochemical properties. The protocols and methodologies outlined in this guide provide a robust framework for achieving this goal, ultimately accelerating the progression of promising new chemical entities towards clinical development.

References

  • Improved Pharma. (2021, February 14). Salt Screening. [Link]

  • Chem Zipper. (2019, December 31). Pyridine is almost 1 million times less basic than piperidine? Why?. [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • Filo. (2025, May 7). (a) Compare the Basicity of Pyrrole, Piperidine nd Pyridine. (b) Give the... [Link]

  • AKJournals. (n.d.). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Chemistry Stack Exchange. (2024, May 10). Why is Piperidine more basic than Pyridine? [duplicate]. [Link]

  • Quora. (2019, January 17). Which is more basic among Pyridine, Pyrrole and Piperidine?. [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • PubMed. (2015, June 15). An evaluation of salt screening methodologies. [Link]

Sources

Application Note: Advanced Cross-Coupling Strategies for 3-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Substituted pyridines are ubiquitous structural motifs in modern drug discovery, serving as core scaffolds in numerous kinase inhibitors, neurological agents, and agrochemicals. However, the functionalization of the C3 position via palladium-catalyzed cross-coupling presents significant synthetic hurdles. This application note provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols for executing Suzuki-Miyaura and Buchwald-Hartwig reactions on 3-halopyridines. By leveraging advanced precatalyst architectures and rational ligand design, these protocols overcome inherent catalyst deactivation pathways to deliver high-yielding, scalable results.

Mechanistic Challenges: The "Pyridine Problem"

Cross-coupling at the 3-position of a pyridine ring is notoriously difficult compared to the 2- or 4-positions[1]. This difficulty arises from two distinct mechanistic bottlenecks:

  • Electronic Deactivation: The C3 position is less electronically activated toward oxidative addition by the transition metal catalyst. While 2-halopyridines readily undergo oxidative addition, 3-halopyridines require higher activation energy, often necessitating elevated temperatures that can degrade sensitive substrates[1].

  • Catalyst Poisoning (The "Pyridine Problem"): The lone pair of electrons on the pyridine nitrogen is a strong

    
    -donor. It readily coordinates to the active palladium(0) or palladium(II) metal center, displacing necessary ancillary ligands and forming a stable, catalytically inactive complex (catalyst poisoning)[2],[1]. In continuous or prolonged reactions, this leads to a progressive accumulation of the poison on the active sites, halting the catalytic cycle[2].
    

Mechanism cluster_0 Standard Catalyst (e.g., Pd(PPh3)4) cluster_1 Bulky Ligand Catalyst (e.g., Pd-RuPhos-G3) A1 Active Pd(0) A2 Pyridine Nitrogen Coordination A1->A2 N-binding A3 Catalyst Poisoning (Dead State) A2->A3 Deactivation B1 Active Pd(0) + Bulky Ligand B2 Steric Shielding Prevents N-binding B1->B2 Steric block B3 Oxidative Addition at C-X bond B2->B3 C-X insertion B4 Product Formation B3->B4 Catalytic Cycle

Diagram 1: Mechanism of steric shielding preventing pyridine-induced catalyst poisoning.

Catalyst and Ligand Design Principles

To circumvent catalyst poisoning and accelerate oxidative addition, the selection of the catalyst system is paramount.

  • Steric Shielding via Bulky Ligands: The use of specialized, electron-rich, and sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos , BrettPhos , or tBuXPhos is highly recommended[3],[4]. The immense steric bulk of these ligands physically blocks the pyridine nitrogen from coordinating to the palladium center, while their electron-rich nature accelerates the challenging oxidative addition at the C3 position[3]. Similarly, highly hindered N-heterocyclic carbene (NHC) complexes like Pd-PEPPSI-IPentCl utilize 3-pentyl-substituted N-aryl groups to force the catalyst into active states and mitigate poisoning[5].

  • Precatalyst Generations (G2/G3): Traditional catalyst generation from Pd(OAc)2 and free ligand often requires elevated temperatures, during which the unprotected Pd can be poisoned by the pyridine substrate. Second- (G2) and third-generation (G3) cyclometalated precatalysts (e.g., CX123 / Pd(RuPhos)G2) rapidly generate the active, mono-ligated Pd(0) species at ambient temperatures using mild bases, dramatically expanding the operational window and outcompeting the poisoning pathway[4].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the optimized, field-proven conditions for cross-coupling 3-halopyridines based on the reaction type and coupling partner[3],[6],[4].

Reaction TypeCoupling PartnerPreferred PrecatalystLigandBaseSolvent SystemTemp (°C)
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(RuPhos)G2 (CX123)RuPhosK₂CO₃ or K₃PO₄1,4-Dioxane / H₂O (4:1)80–100
Buchwald-Hartwig Secondary AminesPd(RuPhos)G3 (CX133)RuPhosNaOtBu or Cs₂CO₃Anhydrous Toluene80–110
Buchwald-Hartwig Primary AminesPd(BrettPhos)G3BrettPhosLiHMDS or NaOtBuAnhydrous Dioxane80–110
Buchwald-Hartwig Amides / Weak NucleophilesPd(tBuXPhos)G3 (CX135)tBuXPhosK₃PO₄ or Cs₂CO₃Anhydrous Toluene100–110

Experimental Protocols

Workflow N1 1. Reagent Preparation Dry solvents, degas with Argon N2 2. Catalyst & Substrate Loading Glovebox or Schlenk technique N1->N2 N3 3. Base Addition e.g., Cs2CO3 or NaOtBu N2->N3 N4 4. Reaction Heating 80-110°C, 12-24h N3->N4 N5 5. Workup & Purification Aqueous quench, extraction, chromatography N4->N5

Diagram 2: Standardized workflow for air-sensitive cross-coupling of 3-halopyridines.

Suzuki-Miyaura Cross-Coupling of 3-Halopyridines

This protocol utilizes a biphasic solvent system to ensure the solubility of the inorganic base and the activation of the boronic acid, while the G2 precatalyst prevents nitrogen-induced poisoning[6],[4].

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(RuPhos)G2 (0.02 mmol, 2 mol%)[4]

  • K₂CO₃ (2.0 mmol, 2.0 equiv)[6]

  • 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromopyridine, arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add 1,4-Dioxane and Water. Seal the tube with a rubber septum and degas the biphasic mixture by sparging with ultra-pure Argon for 15 minutes. Causality: Rigorous degassing prevents the oxidation of the highly active, electron-rich Pd(0) species generated in situ[2].

  • Catalyst Addition: Briefly open the septum under a positive flow of Argon and add the Pd(RuPhos)G2 precatalyst. Reseal and purge the headspace with Argon for an additional 3 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C. Stir vigorously (1000 rpm) for 12 hours. Monitor the reaction progress via LC-MS or TLC.

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the base and break down boron byproducts[6]. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Buchwald-Hartwig Amination of 3-Halopyridines

Amination of 3-halopyridines is highly sensitive to moisture and oxygen. The use of anhydrous conditions and strong bases is required[3].

Materials:

  • 3-Chloropyridine or 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Secondary Amine (1.2 mmol, 1.2 equiv)

  • Pd(RuPhos)G3 (0.02 mmol, 2 mol%)[4]

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5.0 mL)[3]

Step-by-Step Methodology:

  • Glovebox Setup: In an argon-filled glovebox, add the 3-halopyridine, secondary amine, NaOtBu, and Pd(RuPhos)G3 to an oven-dried reaction vial equipped with a PTFE-lined septum cap and stir bar. Causality: NaOtBu is highly hygroscopic; exposure to ambient moisture will rapidly deactivate the base and stall the catalytic cycle.

  • Solvent Addition: Add anhydrous toluene (5.0 mL) to the vial. Seal the vial tightly before removing it from the glovebox.

  • Reaction: Transfer the vial to a heating block preheated to 100 °C. Stir for 12–24 hours[3].

  • Workup (Self-Validating): Cool to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. A clear, distinct color change (often from dark red/brown to yellow/orange) indicates successful removal of the bulk catalyst.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.

Troubleshooting & Optimization

When working with 3-substituted pyridines, deviations from expected yields usually stem from the "Pyridine Problem" or reagent degradation. Use the following logic to troubleshoot[6],[2]:

  • Observation: Low Conversion / Starting Material Remains Intact

    • Cause: Catalyst poisoning by the pyridine nitrogen or premature catalyst death via oxidation[2].

    • Intervention: Ensure strict anaerobic conditions. If using a first-generation catalyst (e.g., Pd(PPh₃)₄), switch to a bulky G3 precatalyst (e.g., Pd(tBuXPhos)G3) to sterically shield the metal[4]. Alternatively, slightly increase the catalyst loading (e.g., from 2 mol% to 5 mol%) to compensate for the fraction of deactivated catalyst[2].

  • Observation: High Levels of Dehalogenated Pyridine (Suzuki)

    • Cause: Protodehalogenation competes with transmetalation. The transmetalation step is too slow.

    • Intervention: Switch to a more soluble or stronger base (e.g., replace K₂CO₃ with Cs₂CO₃)[6]. Ensure adequate water content in the solvent system (up to 20% v/v) to facilitate the formation of the reactive boronate species.

  • Observation: Sluggish Reaction with Primary Amines (Buchwald-Hartwig)

    • Cause: Formation of stable palladium bis-amine complexes.

    • Intervention: Switch the ligand from RuPhos to BrettPhos . BrettPhos is specifically designed to prevent the formation of off-cycle bis-amine palladium complexes when coupling primary amines[3].

References

  • Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives Source: Semantic Scholar URL:[Link]

  • Aryl- and Hetarylamines with Hetaryl Electrophiles Source: Thieme Connect (Q. Shen, F. Guo, and J.F. Hartwig) URL:[Link]

Sources

Application Note: Solvent Selection and Recrystallization Protocol for 4-Methoxy-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-Methoxy-3-(piperidin-4-yl)pyridine (Free Base)

Introduction & Compound Profiling

The purification of basic heterocyclic active pharmaceutical ingredients (APIs) requires precise control over solvent environments to ensure high yield, optimal crystal habit, and the exclusion of impurities. 4-Methoxy-3-(piperidin-4-yl)pyridine presents a unique crystallization challenge due to its specific functional groups:

  • Piperidine Ring: Contains a secondary amine (pKa ~10–11), acting as both a strong hydrogen-bond donor and acceptor.

  • Pyridine Ring: Contains a basic nitrogen (pKa ~5), acting as a hydrogen-bond acceptor.

  • Methoxy Group: Provides moderate electron donation and additional hydrogen-bond accepting capacity.

Because of these features, the free base is moderately polar. Attempting to crystallize this compound from a single highly polar solvent (e.g., methanol) often results in poor yield due to high low-temperature solubility. Conversely, using a purely non-polar solvent (e.g., pure hexanes) typically leads to "oiling out" (liquid-liquid phase separation), where solute-solute interactions outcompete solute-solvent interactions before the crystallization temperature is reached.

To solve this, an Antisolvent Cooling Crystallization approach is required. This method is a cornerstone of pharmaceutical process development, leveraging a binary solvent system to precisely navigate the metastable zone and induce controlled nucleation[1].

Solvent Selection Rationale: The IPAc / n-Heptane System

For 4-Methoxy-3-(piperidin-4-yl)pyridine, the binary system of Isopropyl Acetate (IPAc) and n-Heptane is the optimal choice.

Causality of Solvent Interactions:

  • Primary Solvent (IPAc): The ester carbonyl of IPAc acts as an excellent hydrogen-bond acceptor for the piperidine N-H, fully solvating the molecule at elevated temperatures. Unlike protic solvents (e.g., ethanol), IPAc provides an anhydrous environment, preventing the formation of unwanted hydrate polymorphs.

  • Antisolvent (n-Heptane): Heptane is highly miscible with IPAc but possesses a very low dielectric constant (ε = 1.9). Its addition systematically disrupts the IPAc solvation shell around the API, driving the system into supersaturation and forcing the crystal lattice to assemble[2].

This specific pairing is heavily utilized in continuous filtration and batch isolation procedures due to its excellent impurity purging capabilities—particularly for structurally related synthetic byproducts—and its highly scalable thermodynamic profile[3].

Table 1: Physicochemical Properties and Solvent Selection Metrics
Parameter / SolventIsopropyl Acetate (IPAc)n-HeptaneRationale in Binary System
Process Role Primary SolventAntisolventSynergistic control over the supersaturation curve.
Boiling Point (°C) 89.098.4Allows safe dissolution at 70 °C without solvent loss.
Dielectric Const. (ε) 6.31.9IPAc solvates polar groups; Heptane forces precipitation.
H-Bond Capability Acceptor (Ester O)NoneIPAc stabilizes the piperidine N-H during dissolution.
API Solubility High (>100 mg/mL at 70 °C)Very Low (<5 mg/mL)Maximizes product recovery upon cooling and mixing.

Experimental Workflow

The following workflow outlines the logical progression of the antisolvent cooling crystallization process.

Workflow N1 1. Crude API 4-Methoxy-3-(piperidin-4-yl)pyridine N2 2. Dissolution IPAc (5 vol), 65-70 °C N1->N2 Suspend & Heat N3 3. Hot Filtration Remove Insoluble Matter N2->N3 Complete Solvation N4 4. Controlled Cooling Cool to 45 °C (0.5 °C/min) N3->N4 Clarified Mother Liquor N5 5. Antisolvent Addition n-Heptane (10 vol), Dropwise N4->N5 Approach Metastable Zone N6 6. Aging & Nucleation Hold at 5 °C for 2h N5->N6 Induce Supersaturation N7 7. Filtration & Washing Cold IPAc/Heptane (1:4) N6->N7 Crystal Slurry N8 8. Vacuum Drying 40 °C, <50 mbar N7->N8 Wet Cake

Fig 1. Antisolvent cooling crystallization workflow for 4-Methoxy-3-(piperidin-4-yl)pyridine.

Step-by-Step Self-Validating Protocol

This protocol is designed for a 10.0 g scale but can be linearly scaled by maintaining the volume-to-mass (V/w) ratios.

Phase 1: Dissolution and Clarification
  • Suspension: Charge a 250 mL jacketed reactor with 10.0 g of crude 4-Methoxy-3-(piperidin-4-yl)pyridine.

  • Solvent Addition: Add 50 mL (5 volumes) of Isopropyl Acetate (IPAc).

  • Heating: Initiate overhead stirring at 250 rpm and heat the suspension to 65–70 °C.

    • Self-Validation Check: The mixture should become a clear, homogeneous solution. If the solution remains cloudy after 15 minutes at 70 °C, add IPAc in 5 mL (0.5 V) increments until complete dissolution is achieved. This ensures the system is at the correct solubility boundary.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 μm PTFE inline filter into a clean, pre-heated reactor to remove any insoluble synthetic impurities or dust.

Phase 2: Nucleation and Antisolvent Addition
  • Initial Cooling: Cool the clarified solution to 45 °C at a controlled rate of 0.5 °C/min.

  • Antisolvent Dosing: Begin dropwise addition of 100 mL (10 volumes) of n-Heptane over a period of 60–90 minutes using a dosing pump.

    • Self-Validation & Troubleshooting (Oiling Out): Monitor the reactor closely during the first 20 mL of heptane addition. The solution should transition to a slightly turbid "cloud point," followed by the appearance of distinct solid particles. If a second liquid phase forms (oiling out), the supersaturation generation is too rapid. Correction: Pause heptane addition, reheat the mixture by 5–10 °C until the oil redissolves, and resume addition at a 50% reduced flow rate.

Phase 3: Aging, Isolation, and Drying
  • Deep Cooling: Once all n-Heptane has been added, cool the resulting slurry to 5 °C at a rate of 0.5 °C/min.

  • Aging: Hold the slurry at 5 °C under continuous agitation for 2 hours. This promotes Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger crystals, improving filtration kinetics and purity.

  • Filtration: Isolate the product via vacuum filtration using a sintered glass funnel.

  • Washing: Wash the filter cake with 20 mL (2 volumes) of a pre-chilled (5 °C) IPAc/n-Heptane mixture (1:4 v/v). Causality: The wash solvent must match the final composition of the mother liquor to displace impurities without dissolving the purified API cake[2].

  • Drying: Transfer the wet cake to a vacuum oven. Dry at 40 °C under high vacuum (<50 mbar) for 12 hours, or until a constant mass is achieved.

Analytical Validation

To confirm the success of the recrystallization, the following analytical checks should be performed:

  • Purity (HPLC): Analyze via Reverse-Phase HPLC (C18 column). Due to the basic nature of the piperidine and pyridine rings, use a mobile phase of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA) to prevent peak tailing.

  • Residual Solvents (1H-NMR): Dissolve a small sample in CDCl3 or DMSO-d6. Check for the absence of the characteristic IPAc multiplet at ~5.0 ppm and n-Heptane aliphatic signals at 0.8–1.3 ppm.

References

1.[1] Recrystallization of Active Pharmaceutical Ingredients. SciSpace / Advanced Drug Delivery Reviews. 1 2.[3] Developing a Batch Isolation Procedure and Running It in an Automated Semicontinuous Unit: AWL CFD25 Case Study. ACS Publications. 3 3.[2] Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. PMC / National Institutes of Health. 2

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 4-Methoxy-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing highly polar, nitrogen-rich heterocycles.

The synthesis of 4-Methoxy-3-(piperidin-4-yl)pyridine is a classic three-phase workflow: a Suzuki-Miyaura cross-coupling, followed by an alkene hydrogenation, and concluding with a Boc deprotection. While theoretically straightforward, this sequence is fraught with chemoselectivity and isolation challenges. The pyridine nitrogen can poison metal catalysts, the 4-methoxy group introduces steric hindrance, and the final product's extreme hydrophilicity often leads to catastrophic yield loss during standard aqueous workups.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind these failures and provide self-validating protocols to optimize your yields.

Synthetic Workflow & Risk Assessment

SynthesisWorkflow SM Starting Materials: 3-Bromo-4-methoxypyridine + 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester Step1 Phase 1: Suzuki-Miyaura Cross-Coupling SM->Step1 Int1 Intermediate 1: 1-Boc-4-(4-methoxy-pyridin-3-yl)-1,2,3,6-tetrahydropyridine Step1->Int1 Risk: Protodeboronation Step2 Phase 2: Catalytic Hydrogenation Int1->Step2 Int2 Intermediate 2: 1-Boc-4-(4-methoxy-pyridin-3-yl)piperidine Step2->Int2 Risk: Catalyst Poisoning Step3 Phase 3: Boc Deprotection Int2->Step3 Product Final Product: 4-Methoxy-3-(piperidin-4-yl)pyridine Step3->Product Risk: Aqueous Product Loss

Figure 1: Three-phase synthetic workflow for 4-Methoxy-3-(piperidin-4-yl)pyridine highlighting yield-limiting risks.

Phase 1: Suzuki-Miyaura Cross-Coupling

Q: My cross-coupling between 3-bromo-4-methoxypyridine and the tetrahydropyridine boronic ester stalls at 40% conversion. Why is the catalyst dying? A: The failure is driven by two competing factors: catalyst poisoning and protodeboronation. The lone pair of electrons on the pyridine nitrogen acts as a strong Lewis base, coordinating with the palladium center and inhibiting the oxidative addition/reductive elimination cycle[1]. Furthermore, the 4-methoxy group introduces steric hindrance adjacent to the C-Br bond. If the reaction is slow, the basic conditions will hydrolyze your boronic ester (protodeboronation) before it can transmetalate[2].

Solution: Switch to a sterically demanding, bidentate ligand system like Pd(dppf)Cl₂. The wide bite angle of the dppf ligand physically prevents the formation of stable, inactive Pd-pyridine complexes. Use a biphasic Dioxane/H₂O system to ensure homogeneity of the base (K₂CO₃).

Table 1: Catalyst and Base Optimization for Pyridine Cross-Coupling

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTempConversionPrimary Failure Mode
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O90 °C42%Protodeboronation of ester
Pd(OAc)₂ / PPh₃K₃PO₄Dioxane/H₂O80 °C55%Catalyst poisoning by pyridine
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 °C >95% Optimal Conditions

Phase 2: Catalytic Hydrogenation

Q: During the reduction of the tetrahydropyridine intermediate, the reaction is either extremely sluggish or I see over-reduction of the pyridine ring. How can I improve chemoselectivity? A: Hydrogenation of pyridines is notoriously difficult because the basic nitrogen poisons the catalyst surface[3]. To overcome this, chemists often increase the H₂ pressure or use highly active catalysts like PtO₂. However, in your intermediate, you only want to reduce the isolated alkene while leaving the aromatic pyridine intact. High pressure or aggressive catalysts will lead to over-reduction (yielding a piperidinyl-piperidine byproduct).

Solution: Perform the hydrogenation under slightly acidic conditions. By adding 1.0 equivalent of acetic acid, you protonate the pyridine nitrogen. This eliminates its Lewis basicity, preventing it from binding to and poisoning the palladium surface. You can then use standard 10% Pd/C at a low hydrogen pressure (1 atm) to selectively reduce the alkene.

Table 2: Hydrogenation Conditions and Chemoselectivity

CatalystAdditiveH₂ PressureResult
10% Pd/CNone1 atmSluggish reaction, <30% yield (Poisoning)
PtO₂None5 atmOver-reduction (Pyridine → Piperidine)
10% Pd/C 1.0 eq AcOH 1 atm Complete alkene reduction, >90% yield

Phase 3: Boc Deprotection & Product Isolation

Q: The Boc deprotection goes to completion by TLC, but my isolated yield after aqueous workup is less than 20%. Where is my product? A: You are losing your product in the separatory funnel. 4-Methoxy-3-(piperidin-4-yl)pyridine is a highly polar molecule containing two basic nitrogen atoms and a hydrogen-bond-accepting methoxy group. In its free base form, it is highly water-soluble[4]. Standard aqueous workups (basifying and extracting with EtOAc or DCM) will leave the majority of your product trapped in the aqueous layer.

Solution: Avoid aqueous workup entirely by executing an anhydrous deprotection. Treat the Boc-protected intermediate with 4M HCl in dioxane. The product will cleanly precipitate out of the organic solvent as a highly pure dihydrochloride salt.

Standardized Experimental Protocols (Self-Validating)

Protocol A: Suzuki-Miyaura Coupling
  • Setup: Charge a flame-dried flask with 3-bromo-4-methoxypyridine (1.0 eq), 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Add degassed 1,4-Dioxane (0.2 M) and 2M aqueous K₂CO₃ (2.0 eq). Heat to 80 °C under N₂ for 12 hours.

  • Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 1:1). The UV-active pyridine starting material must be completely consumed, replaced by a lower

    
     spot that stains positive with KMnO₄ (due to the tetrahydropyridine double bond).
    
Protocol B: Chemoselective Hydrogenation
  • Setup: Dissolve the cross-coupled intermediate (1.0 eq) in Methanol (0.1 M). Add glacial acetic acid (1.0 eq).

  • Reaction: Add 10% Pd/C (10% w/w relative to substrate). Purge the flask with N₂, then backfill with H₂. Stir vigorously under an H₂ balloon (1 atm) at room temperature for 6 hours.

  • Self-Validation Checkpoint: Filter an aliquot through Celite and analyze via

    
    H NMR. The multiplet corresponding to the alkene proton at ~6.0 ppm must be completely absent, while the aromatic pyridine protons (~8.2-8.4 ppm) must remain intact.
    
Protocol C: Anhydrous Boc Deprotection
  • Setup: Dissolve the hydrogenated intermediate in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Reaction: Add 4M HCl in Dioxane (10.0 eq) dropwise. Warm to room temperature and stir for 2 hours. A white precipitate will form as the reaction progresses.

  • Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold diethyl ether and filter to isolate 4-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride.

  • Self-Validation Checkpoint: The isolated product should be a free-flowing white solid that is instantly soluble in D₂O for NMR analysis, but entirely insoluble in non-polar organic solvents.

References

  • 1 - Benchchem Technical Support 2.2 - Chemistry LibreTexts 3.3 - Benchchem Application Notes 4.4 - Benchchem Technical Support

Sources

Solving solubility issues of 4-Methoxy-3-(piperidin-4-yl)pyridine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methoxy-3-(piperidin-4-yl)pyridine

Introduction

Welcome to the technical support guide for 4-Methoxy-3-(piperidin-4-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a dibasic molecule, its solubility is intrinsically linked to pH, presenting both challenges and opportunities in formulation. This guide provides a structured, causality-driven approach to understanding and systematically resolving these solubility issues, moving from fundamental principles to advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of 4-Methoxy-3-(piperidin-4-yl)pyridine.

Q1: What are the basic physicochemical properties of 4-Methoxy-3-(piperidin-4-yl)pyridine?

While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure. It contains two basic nitrogen atoms: one on the pyridine ring and one on the piperidine ring. This structure makes it a weak base. The pKa of the pyridine nitrogen is expected to be lower (around 5-7) than the piperidine nitrogen (around 9-11). Its LogP is likely in the range of 1.5-2.5, suggesting moderate lipophilicity. These properties indicate that its aqueous solubility will be very low at neutral to high pH and will increase significantly in acidic conditions.[1][2]

Q2: My compound precipitated out of my aqueous buffer. What is the most likely cause?

The most common reason for precipitation is a pH shift. As a weakly basic compound, 4-Methoxy-3-(piperidin-4-yl)pyridine is soluble in acidic solutions where it exists as a protonated, charged salt.[3] If the pH of the solution rises, the compound will deprotonate to its less soluble free base form, causing it to precipitate.[4] This can happen when an acidic stock solution is diluted into a neutral pH buffer (e.g., PBS pH 7.4) or upon addition of a basic solution.

Q3: What is the quickest method to solubilize this compound for a preliminary in vitro experiment?

The most direct method is pH adjustment. Prepare a stock solution by dissolving the compound in an acidic vehicle, such as 0.1 N HCl or a citrate buffer at pH 3-4. Ensure the final concentration of the acidic vehicle in your experimental system is low enough to not significantly alter the pH of the bulk medium. For many basic drugs, forming a salt is a highly effective way to increase solubility.[5][6]

Q4: Can I use DMSO as a primary solvent?

Yes, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds. However, be mindful of two potential issues:

  • "Crashing out": When the DMSO stock is diluted into an aqueous buffer, the compound may precipitate if its solubility limit in the final aqueous/DMSO mixture is exceeded. This is a very common issue.

  • Cellular toxicity: DMSO can be toxic to cells, typically at concentrations above 0.5-1%. Always run a vehicle control to account for any effects of the solvent on your experiment.

Part 2: In-Depth Troubleshooting & Solubilization Guide

This section provides a systematic workflow for tackling more persistent solubility challenges. The underlying principle is to characterize the problem fully before selecting and optimizing a solution.

Workflow for Solubility Enhancement

The following diagram outlines the logical progression for addressing solubility issues with 4-Methoxy-3-(piperidin-4-yl)pyridine.

G A Start: Solubility Issue Identified B Step 1: Physicochemical Characterization A->B C Step 2: pH Modification & Salt Form Screening B->C Foundational Data D Is solubility sufficient? C->D E Step 3: Co-solvent Systems D->E No J End: Optimized Formulation D->J Yes F Is solubility sufficient? E->F G Step 4: Complexation (e.g., Cyclodextrins) F->G No F->J Yes K End: Re-evaluate experimental needs F->K If toxicity/compatibility issues H Is solubility sufficient? G->H I Step 5: Advanced Formulations (e.g., Nanosuspensions) H->I No H->J Yes I->J

Caption: A systematic workflow for troubleshooting and enhancing the solubility of 4-Methoxy-3-(piperidin-4-yl)pyridine.

Step 1: Foundational Work - pH-Solubility Profiling

Rationale: Before you can solve a solubility problem, you must quantify it. A pH-solubility profile is the most critical piece of data for a basic compound. It reveals the pH range where the compound is most soluble and helps predict its behavior in different biological environments (e.g., stomach vs. intestine).[7][8] The solubility of a weak base increases as the pH drops below its pKa, according to the Henderson-Hasselbalch relationship.[4]

Experimental Protocol: Generating a pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8). Use buffers with appropriate buffering capacity for each pH (e.g., HCl for pH 2, citrate for pH 3-6, phosphate for pH 6-8).

  • Equilibration: Add an excess amount of solid 4-Methoxy-3-(piperidin-4-yl)pyridine to a vial containing each buffer.

  • Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Plotting: Plot the measured solubility (on a log scale) against the pH of the buffer.

Step 2: Systematic Solubilization Strategies

If pH adjustment alone is insufficient or not viable for your experimental system, the following techniques should be explored.

Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.[9][10] This is a widely used and effective technique for many research applications.[11]

Common Co-solvents and Their Properties:

Co-solventTypical Concentration RangeKey Considerations
Ethanol 1-20%Generally well-tolerated in vitro and in vivo. Can cause protein precipitation at high concentrations.
Propylene Glycol (PG) 1-40%A common pharmaceutical excipient. Can increase the viscosity of the solution.[12]
Polyethylene Glycol 400 (PEG 400) 1-50%Another common excipient. Highly effective but can also increase viscosity.[12]
DMSO 0.1-5% (higher for stocks)Excellent solubilizer but has a higher potential for cellular toxicity and assay interference.

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose 2-3 co-solvents from the table above based on the requirements of your experiment.

  • Prepare Vehicle Blends: Create a series of aqueous buffer/co-solvent blends (e.g., 90:10, 80:20, 70:30 v/v). Use a buffer pH where the compound has at least some minimal solubility (e.g., pH 5).

  • Determine Solubility: Use the equilibration method described in Step 1 to measure the saturation solubility of the compound in each vehicle blend.

  • Evaluate and Optimize: Identify the co-solvent and concentration that provides the required solubility with the lowest percentage of organic solvent to minimize potential toxicity or off-target effects.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like 4-Methoxy-3-(piperidin-4-yl)pyridine, forming an inclusion complex that has significantly higher aqueous solubility.[][15] This technique is particularly useful because it solubilizes the molecule without altering the bulk properties of the vehicle as much as co-solvents might.[16]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HPβCD): Widely used due to its high aqueous solubility and low toxicity.[17]

  • Sulfobutylether-β-cyclodextrin (SBEβCD): Anionic derivative, very high solubility, and can be used for parenteral formulations.

Experimental Protocol: Phase-Solubility Study

  • Prepare Cyclodextrin Solutions: In your desired aqueous buffer (e.g., PBS pH 7.4), prepare a series of cyclodextrin solutions at increasing concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v).

  • Equilibrate with Compound: Add an excess of solid 4-Methoxy-3-(piperidin-4-yl)pyridine to each cyclodextrin solution.

  • Mix, Separate, and Quantify: Follow the same procedure as the pH-solubility study (agitate for 24-48h, filter, and analyze by HPLC).

  • Plot and Analyze: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin. A linear plot (Type A) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the complexation efficiency.

G cluster_0 Solubilization Mechanism Drug Poorly Soluble Drug (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Mechanism of cyclodextrin-based solubility enhancement.

Rationale: For very challenging compounds, especially for in vivo studies, reducing the particle size can enhance the dissolution rate.[18] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate. Techniques like micronization or nanonization create particles in the micrometer or nanometer range, respectively, drastically increasing the surface area.[5][19]

  • Micronization: Reduces particle size to the low-micron range using techniques like jet milling. This can improve dissolution rates but does not alter the equilibrium solubility.[18]

  • Nanosuspensions: Involves creating a colloidal dispersion of pure drug particles (typically <1000 nm) stabilized by surfactants or polymers. This not only increases the dissolution rate but can also increase the apparent saturation solubility.

These advanced techniques typically require specialized equipment and formulation expertise and are generally employed when simpler methods like pH control, co-solvents, or complexation are insufficient.

Part 3: Summary and Recommendations

Successfully formulating 4-Methoxy-3-(piperidin-4-yl)pyridine requires a logical, data-driven approach.

  • Always start with characterization. A pH-solubility profile is non-negotiable and will guide all subsequent decisions.

  • Use the simplest effective method. For most in vitro applications, pH adjustment or a simple co-solvent system will be sufficient.

  • For in vivo studies or challenging formulations, consider cyclodextrins. They offer a powerful way to increase solubility with potentially lower toxicity than high concentrations of co-solvents.[13][16]

  • Validate your formulation. Always ensure that your chosen solubilization method does not interfere with your assay or have unintended biological effects. Run appropriate vehicle controls.

By following this guide, researchers can effectively overcome the solubility challenges associated with 4-Methoxy-3-(piperidin-4-yl)pyridine, leading to more reliable and reproducible experimental outcomes.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved March 10, 2026.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved March 10, 2026.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved March 10, 2026.
  • BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability. Retrieved March 10, 2026.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved March 10, 2026.
  • Roquette. (2025, July 31). How can cyclodextrins enhance solubility?
  • Wikipedia. (n.d.). Cosolvent. Retrieved March 10, 2026.
  • IntechOpen. (2019, December 11). Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs.
  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • ACS Publications. (2012, January 26).
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Innovare Academic Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
  • ACS Publications. (2015, May 18). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics.
  • PubMed. (2008, December 15).
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, March 10).
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved March 10, 2026.
  • MDPI. (n.d.).
  • Evonik. (2023, May 5).
  • Patel Kwan Consultancy. (2021, January 1). pH Dependent Drug Interactions with Acid Reducing Agents.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved March 10, 2026.
  • SciELO. (n.d.).
  • Merck Millipore. (n.d.).
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • YouTube. (2020, March 3). Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case.
  • ChemicalBook. (2026, January 13). 4-Methoxypyridine | 620-08-6.

Sources

Minimizing side reactions during the deprotection of piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperidine Deprotection Troubleshooting

Overview Piperidine rings are ubiquitous structural motifs in medicinal chemistry and drug development. However, the deprotection of these secondary amines—most commonly protected by tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) groups—frequently derails syntheses due to unintended side reactions. This support guide provides mechanistic insights, quantitative scavenger data, and self-validating protocols to ensure high-fidelity cleavage.

Part 1: Mechanistic Insights & Causality (FAQs)

Q1: Why do I consistently observe a +56 Da mass adduct in my LC-MS after Boc deprotection of my piperidine derivative? A1: A mass increase of +56 Da is the classic signature of 1[1]. When the Boc group is cleaved using strong acids like trifluoroacetic acid (TFA), the mechanism proceeds via the protonation of the carbamate oxygen, followed by the expulsion of a highly reactive2

2[2]. If this electrophilic cation is not immediately quenched, it will undergo Friedel-Crafts alkylation with electron-rich moieties in your molecule, such as the indole rings of tryptophan, phenolic rings of tyrosine, or thioethers of methionine[1].

Q2: How do scavengers prevent these side reactions, and how do I choose the right one? A2: Scavengers act as "kinetic traps." Because they are highly nucleophilic, they outcompete the sensitive sites on your piperidine substrate for the reactive tert-butyl cation. For example,3 to the cleavage solution specifically scavenges cations to prevent the modification of sulfur-containing residues like methionine or cysteine[3]. Triisopropylsilane (TIPS) acts as a hydride donor to irreversibly reduce the carbocation to isobutane gas.

Q3: During Cbz deprotection via hydrogenolysis (H


, Pd/C), why do I observe incomplete cleavage or the reduction of other functional groups? 
A3:  The Cbz group is removed via catalytic hydrogenation, which2[2]. However, standard Pd/C conditions are highly active and lack chemoselectivity. If your piperidine derivative contains alkenes, alkynes, or nitro groups, they will competitively reduce. Furthermore, incomplete cleavage usually stems from catalyst poisoning; the newly freed basic piperidine amine can coordinate with the palladium surface and deactivate it.

Part 2: Quantitative Data & Scavenger Selection

To minimize side reactions during acidic Boc cleavage, selecting the appropriate scavenger cocktail is critical. The table below summarizes the efficacy and specific use cases for common scavengers.

Table 1: Scavenger Selection Guide for Boc Deprotection

ScavengerPrimary MechanismTarget ProtectionRecommended Conc. (v/v)Relative Efficacy
Triisopropylsilane (TIPS) Hydride DonorGeneral carbocation quenching2.5% - 5.0%Very High
Deionized Water Nucleophilic QuenchPrevents ester hydrolysis / General2.5% - 5.0%Moderate
Anisole Electrophilic TrapAromatic ring protection (e.g., Tyr)5.0%High
Thioanisole Nucleophilic TrapThioether/Thiol protection (Met/Cys)2.5% - 5.0%Very High
Dithioethane (DTE) Nucleophilic TrapCation scavenging0.5% - 1.0%High[3]

Part 3: Workflow Visualization

DeprotectionWorkflow Start Piperidine Derivative Deprotection CheckPG Identify Protecting Group Start->CheckPG Boc Boc Group CheckPG->Boc Cbz Cbz Group CheckPG->Cbz CheckSens Nucleophilic Moieties Present? (e.g., Indole, Thiol) Boc->CheckSens CheckRed Reducible Groups Present? (e.g., Alkene) Cbz->CheckRed StandardBoc Standard Protocol (TFA / DCM) CheckSens->StandardBoc No ScavengerBoc Scavenger Cocktail (TFA / TIPS / H2O) CheckSens->ScavengerBoc Yes StandardCbz Standard Hydrogenolysis (H2, Pd/C, MeOH) CheckRed->StandardCbz No TransferCbz Transfer Hydrogenation (Pd/C, Ammonium Formate) CheckRed->TransferCbz Yes

Logical workflow for selecting piperidine deprotection conditions based on substrate sensitivity.

Part 4: Self-Validating Experimental Protocols

Protocol 1: High-Fidelity Boc Deprotection with Scavenger Cocktail

Causality: This protocol utilizes a specific "Cleavage Cocktail" (TFA/TIPS/H


O 95:2.5:2.5)[1]. Water acts as a highly effective nucleophile to quench the tert-butyl cation into tert-butanol, while TIPS irreversibly reduces the cation to isobutane, entirely preventing Friedel-Crafts alkylation on your target molecule.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected piperidine derivative in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask.

  • Thermal Control: Cool the solution to 0 °C using an ice bath to control the initial exothermic protonation sequence.

  • Cocktail Addition: Slowly add a pre-mixed cocktail of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIPS), and Deionized Water (ratio 95:2.5:2.5 v/v) until the final solvent ratio of DCM:TFA is 1:1.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

  • Self-Validation Check: At

    
     hours, sample 5 µL of the reaction, dilute in methanol, and analyze via LC-MS. Expected Outcome: The starting material peak must be entirely consumed. Crucially, no +56 Da (mono-tert-butylation) or +112 Da (di-tert-butylation) mass peaks should be present in the spectra[1].
    
  • Work-up: Concentrate the mixture under reduced pressure. Co-evaporate with toluene three times to azeotropically remove residual TFA, yielding the pure piperidine TFA salt.

Protocol 2: Chemoselective Cbz Deprotection via Catalytic Transfer Hydrogenation

Causality: Using ammonium formate instead of H


 gas provides a controlled, steady release of hydrogen directly on the palladium surface. This drastically minimizes the over-reduction of sensitive functional groups (like alkenes) and prevents catalyst poisoning by the newly generated basic piperidine product.

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected piperidine in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric; never add dry catalyst to a methanolic solution in the presence of ambient oxygen.

  • Hydrogen Donor: Add Ammonium Formate (5.0 equivalents) in one portion.

  • Reaction: Heat the mixture to 60 °C (reflux) for 1-2 hours. The active evolution of CO

    
     and ammonia gas visually indicates successful transfer hydrogenation.
    
  • Self-Validation Check: Monitor the reaction progress by TLC (using a Ninhydrin stain). Expected Outcome: The product spot will stain deep purple/red upon heating (indicating the presence of a free secondary amine), whereas the Cbz-protected starting material will remain unstained.

  • Work-up: Cool to room temperature, filter the mixture through a tightly packed pad of Celite to remove the Pd/C, and wash the pad with excess methanol. Concentrate the filtrate to yield the deprotected piperidine.

References

  • Amine Protection and Deprotection Source: Master Organic Chemistry URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with 3-substituted pyridines being particularly prevalent in FDA-approved pharmaceuticals.[1][2][3] However, the functionalization of these structures, especially at positions adjacent to the substituent (C2 and C4), presents a significant synthetic challenge. The steric bulk of the C3-substituent can impede access to these sites, while the inherent electronic properties of the pyridine ring further complicate reactivity.[4][5] The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, deactivates it toward traditional electrophilic aromatic substitution.[4][6][7] Furthermore, the nitrogen's lone pair can coordinate with metal catalysts, potentially inhibiting their activity.[4][6]

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and answering frequently asked questions related to the functionalization of sterically hindered 3-substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: Why is functionalizing the C2 and C4 positions of 3-substituted pyridines so challenging?

A1: The primary challenge is a combination of steric and electronic factors. The substituent at the C3 position physically blocks or hinders the approach of reagents to the adjacent C2 and C4 positions. This steric hindrance is particularly problematic with bulky substituents. Electronically, the pyridine ring is already deactivated towards many reactions due to the electron-withdrawing nature of the nitrogen atom.[6][8] This inherent lack of reactivity is compounded by the steric barrier, making it difficult to achieve high yields and regioselectivity.

Q2: My C-H activation reaction on a 3-substituted pyridine is failing or giving low yields. What are the likely causes and solutions?

A2: Low yields in C-H activation of 3-substituted pyridines often stem from several factors:

  • Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate strongly to the metal center of your catalyst (e.g., Pd, Rh, Ir), leading to catalyst deactivation.[4][6]

  • Steric Hindrance: The C3-substituent may prevent the catalyst from accessing the C2 or C4 C-H bonds.

  • Incorrect Catalyst/Ligand Choice: The electronic and steric properties of the catalyst and ligands are critical. For sterically hindered substrates, bulky, electron-rich ligands are often necessary to promote key steps in the catalytic cycle.[6]

Troubleshooting Steps:

  • Protect the Nitrogen: Consider converting the pyridine to a pyridine N-oxide.[6][9][10] This modification alters the electronic properties of the ring, making it more susceptible to certain functionalizations and can direct reactions to the C2 and C4 positions.[6][9] The N-oxide can typically be removed later in the synthesis.

  • Optimize Ligands: Experiment with a variety of ligands. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can be effective.[6] For iridium-catalyzed borylations, sterically demanding ligands can influence regioselectivity.[11]

  • Employ a Directing Group: If your 3-substituted pyridine contains a suitable functional group, it can be used to direct the metal catalyst to a specific C-H bond.[4][11] This can overcome both steric and electronic challenges.

  • Consider Alternative Catalytic Systems: Some catalytic systems are specifically designed for hindered substrates. For instance, cooperative Ni/Lewis acid catalysis has been shown to be effective for the C4-alkylation of pyridines.[4]

Q3: I'm observing a mixture of isomers (C2, C4, and C5 functionalization) in my reaction. How can I improve regioselectivity?

A3: Achieving high regioselectivity is a common hurdle.[6] The electronic nature of the pyridine ring can lead to a mixture of products.

Strategies to Enhance Regioselectivity:

  • Directed ortho-Metalation (DoM): If your C3-substituent is a directing group (e.g., amide, carbamate), using a strong base like LDA at low temperatures can selectively deprotonate the C2 or C4 position, allowing for subsequent functionalization.[12]

  • Iridium-Catalyzed Borylation: This method often shows excellent meta-selectivity (C5) for 3-substituted pyridines, driven by steric factors.[11] This can be a powerful strategy if the C5-functionalized product is desired or can be further manipulated.

  • Temporary Dearomatization: This strategy involves converting the pyridine into a more electron-rich, non-aromatic intermediate. These intermediates are more nucleophilic at the β-position (C3 and C5), allowing for reaction with electrophiles before rearomatization to yield meta-functionalized pyridines.[11][13]

Q4: My cross-coupling reaction (e.g., Suzuki, Negishi) with a 3-substituted 2-halopyridine is not working. What should I check?

A4: Cross-coupling reactions involving 2-pyridyl organometallics are notoriously difficult due to the instability of the reagents.[10][14]

Troubleshooting Protocol:

  • Confirm Reagent Integrity: Ensure your organometallic reagent (e.g., boronic acid, organozinc) is pure and has not decomposed. Pyridylboronic acids, in particular, are known for their instability.[14]

  • Optimize the Catalyst System: The choice of palladium precursor and ligand is crucial. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[6] Consider using pre-formed palladium catalysts which can sometimes be more active.

  • Screen Solvents and Bases: The reaction medium can have a significant impact. Test a range of solvents with varying polarities and a selection of inorganic bases.

  • Alternative Coupling Partners: If using a pyridylboronic acid is problematic, consider alternative nucleophiles. For example, pyridine N-oxides can be directly arylated under palladium catalysis, and the N-oxide can be subsequently removed.[10]

Troubleshooting Guides

Guide 1: Low Yield in Directed ortho-Metalation (DoM)
Symptom Possible Cause Troubleshooting Action
Low or no product formation Ineffective Deprotonation: The base may not be strong enough, or the temperature may be too high, leading to side reactions.Ensure strictly anhydrous conditions and use freshly prepared or titrated organolithium reagents. Maintain a very low temperature (typically -78 °C) throughout the deprotonation step.[12]
Poor Directing Group: The C3-substituent may not be an effective directing group.Amides and carbamates are generally reliable directing groups for DoM.[12] If your substrate lacks a suitable directing group, this method may not be appropriate.
Mixture of products, including starting material Incomplete Metalation: The reaction time for deprotonation may be insufficient.Increase the stirring time at -78 °C after the addition of the base to ensure complete metalation before adding the electrophile.[12]
Decomposition of Lithiated Intermediate: The lithiated pyridine may be unstable at higher temperatures.Keep the reaction at -78 °C until the electrophile is added and then allow it to slowly warm to room temperature.[12]
Guide 2: Poor Regioselectivity in Transition-Metal Catalyzed C-H Functionalization
Symptom Possible Cause Troubleshooting Action
Mixture of C2, C4, and C5 isomers Electronic and Steric Competition: The catalyst may be accessing multiple C-H bonds with similar reactivity.Modify the Ligand: A bulkier ligand may favor functionalization at the less sterically hindered position. Conversely, a less bulky ligand might allow access to more hindered sites.[15]
Change the Metal Catalyst: Different metals have different intrinsic selectivities. For example, iridium catalysts are known for their meta-selectivity in borylation reactions.[11]
Sub-optimal Reaction Conditions: Temperature and solvent can influence regioselectivity.Screen Temperatures: Run the reaction at a range of temperatures to see if selectivity improves.
Vary the Solvent: Test solvents with different polarities, as this can affect the catalyst's behavior.[12]

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation and Borylation

This protocol is adapted for the borylation of a 3-substituted pyridine with a suitable directing group.

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the 3-substituted pyridine (1.0 equiv) to a flame-dried flask containing anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise over 15 minutes. Ensure the internal temperature remains below -70 °C.

  • Metalation: Stir the resulting solution at -78 °C for 1 hour to ensure complete metalation.

  • Electrophilic Quench: Add triisopropyl borate (1.5 equiv) dropwise.

  • Warming and Quenching: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of 1M HCl at 0 °C until the solution is acidic.[12]

  • Workup and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Protocol 2: Palladium-Catalyzed Direct Arylation of a Pyridine N-Oxide

This protocol is a general procedure for the C2-arylation of a pyridine N-oxide.

  • Reaction Mixture: In a reaction vessel, combine the pyridine N-oxide (1.0 equiv), aryl bromide (1.2 equiv), palladium acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: Add a suitable solvent such as toluene or dioxane.

  • Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until the starting material is consumed (monitor by TLC or GC-MS).

  • Cooling and Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Purification: Dry the organic layer and purify the 2-arylpyridine N-oxide by column chromatography.[10]

  • N-Oxide Reduction: The resulting 2-arylpyridine N-oxide can be reduced to the corresponding 2-arylpyridine using a variety of reducing agents, such as PCl₃ or by catalytic hydrogenation.[10]

Visualizing Reaction Strategies

Decision-Making Workflow for Functionalization

G start Start: 3-Substituted Pyridine has_dg Does it have a Directing Group? start->has_dg target_pos Target Position? has_dg->target_pos No dom Directed ortho-Metalation (DoM) has_dg->dom Yes c2_c4 C2 or C4 target_pos->c2_c4 c5 C5 (meta) target_pos->c5 ch_activation Direct C-H Activation c2_c4->ch_activation ir_borylation Iridium-Catalyzed Borylation c5->ir_borylation dearomatization Temporary Dearomatization c5->dearomatization

Caption: Decision workflow for selecting a functionalization strategy.

General Catalytic Cycle for Pd-Catalyzed C-H Arylation

G pd0 Pd(0)Ln pd_complex [Ar-Pd(II)-X]Ln pd0->pd_complex Oxidative Addition (Ar-X) pyridine_coord Py-Pd(II) Complex pd_complex->pyridine_coord Pyridine Coordination ch_activation Cyclometalated Intermediate pyridine_coord->ch_activation C-H Activation product Arylated Pyridine ch_activation->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for C-H arylation.

References

  • Chem.libretexts.org. Explain nucleophilic substitution reaction for pyridine derivatives at 2nd and 4th position. Available from: [Link]

  • Beilstein Journals. Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Available from: [Link]

  • ResearchGate. Challenges in the functionalization of pyridines. Available from: [Link]

  • ResearchGate. Pyridines and their Benzo Derivatives: Reactivity of Substituents. Available from: [Link]

  • E-Learning Portal. Electrophilic substitution at Carbon atoms of the pyridine ring. Available from: [Link]

  • Chemistry Stack Exchange. The pyridine/benzene stability 'paradox'?. Available from: [Link]

  • Royal Society of Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

  • ACS Publications. C(sp 2 )–H Activation with Bis(silylene)pyridine Cobalt(III) Complexes: Catalytic Hydrogen Isotope Exchange of Sterically Hindered C–H Bonds. Available from: [Link]

  • Wiley Online Library. meta‐Selective C−H Functionalization of Pyridines. Available from: [Link]

  • ACS Publications. Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. Available from: [Link]

  • Royal Society of Chemistry. C–H functionalization of pyridines. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • ResearchGate. C-H Functionalization of Pyridines. Available from: [Link]

  • ResearchGate. Coupling outcomes for pyridines. Available from: [Link]

  • Synfacts. Selective meta-Halogenation of Pyridines. Available from: [Link]

  • ResearchGate. Strategies for the meta‐C−H functionalization of pyridines. Available from: [Link]

  • Ludwig-Maximilians-Universität München. BF3-Mediated Direct Functionalizations of Pyridines. Available from: [Link]

  • National Center for Biotechnology Information. Functionalization of Pyridines at the C4 Position via Metalation and Capture. Available from: [Link]

  • IntechOpen. Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. Available from: [Link]

  • ACS Publications. A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Available from: [Link]

  • National Center for Biotechnology Information. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Available from: [Link]

  • The Mirica Group. Anagostic Axial Interactions Inhibit Cross‐Coupling Catalytic Activity in Square Planar Pyridinophane Nickel Complexes. Available from: [Link]

  • ACS Publications. C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Available from: [Link]

  • Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success. Available from: [Link]

  • Google Patents. US6509471B2 - 3-substituted pyridine compounds and related synthesis.
  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available from: [Link]

  • PubMed. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Available from: [Link]

  • ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

  • J-STAGE. Functionalization of Pyridines via Reissert-Henze Reaction. Available from: [Link]

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Technical Support Center: Purification Strategies for 4-Methoxy-3-(piperidin-4-yl)pyridine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic purification. Isolating 4-Methoxy-3-(piperidin-4-yl)pyridine from its regioisomers (such as the 2-substituted or 5-substituted pyridine variants, or piperidin-3-yl isomers) is a notorious bottleneck in drug development. Because these isomers share identical molecular weights and nearly indistinguishable physicochemical properties, standard purification techniques often fail.

This guide synthesizes field-proven insights to help researchers and process chemists select, troubleshoot, and execute the optimal purification strategy based on scale and available instrumentation.

Part 1: Diagnostic Overview & Quantitative Data

Before selecting a purification method, it is critical to understand why these regioisomers co-elute. The basicity of the secondary piperidine amine dominates the molecule's interaction with chromatographic stationary phases, masking the subtle electronic differences imparted by the regioisomeric pyridine ring.

Table 1: Physicochemical Comparison of Target vs. Common Regioisomers

CompoundPredicted pKa (Piperidine NH)Predicted pKa (Pyridine N)LogPTLC Rf (DCM:MeOH:NH₄OH 90:9:1)
4-Methoxy-3-(piperidin-4-yl)pyridine (Target)~9.8~5.5~1.40.25 (Severe Tailing)
4-Methoxy-2-(piperidin-4-yl)pyridine (Isomer A)~9.8~5.2~1.50.27 (Severe Tailing)
4-Methoxy-3-(piperidin-3-yl)pyridine (Isomer B)~9.6~5.5~1.40.25 (Severe Tailing)

Note: The identical Rf values and severe tailing on bare silica highlight the necessity for specialized techniques.

Part 2: Purification Workflow & Decision Matrix

PurificationWorkflow Start Crude Mixture: 4-Methoxy-3-(piperidin-4-yl)pyridine + Regioisomers Scale What is the purification scale? Start->Scale SFC Supercritical Fluid Chromatography (SFC) Scale->SFC < 5 g (High Res) Deriv Boc-Protection & Silica Gel Chromatography Scale->Deriv 5 - 50 g (Lab Scale) Cryst Fractional Crystallization (Salt Formation) Scale->Cryst > 50 g (Process Scale) Pure Pure 4-Methoxy-3- (piperidin-4-yl)pyridine SFC->Pure Deriv->Pure Deprotection Cryst->Pure Free Basing

Decision tree for selecting a regioisomer purification strategy based on scale.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does standard normal-phase silica gel chromatography fail to separate these regioisomers? A: The failure is driven by causality at the molecular level. The free piperidine nitrogen is highly basic (pKa ~9.8) and interacts via strong hydrogen bonding and ion-exchange mechanisms with the acidic silanol groups on the silica gel surface. This causes severe peak tailing that entirely obscures the minor retention differences between the regioisomers.

Q2: How can I separate these regioisomers without specialized equipment like SFC? A: You must alter the molecule's polarity temporarily. By reacting the crude mixture with di-tert-butyl dicarbonate (Boc₂O), you protect the problematic secondary amine[1]. The bulky, non-polar Boc group neutralizes the amine's basicity, eliminating silanol interactions. Once protected, the subtle dipole moment differences of the pyridine regioisomers dictate retention, allowing for baseline separation on standard silica gel[1]. After separation, the Boc group is easily removed under acidic conditions.

Q3: Why is Supercritical Fluid Chromatography (SFC) recommended for analytical and small-prep scales? A: SFC utilizes supercritical CO₂, which possesses gas-like diffusivity and liquid-like density. This unique fluid dynamic allows for higher flow rates and longer columns without prohibitive backpressure. More importantly, when paired with a basic modifier (like 0.1% diethylamine in methanol), SFC provides exceptional resolution for basic nitrogen heterocycles without the tailing seen in HPLC, making it the premier choice for separating closely related pyridine/piperidine regioisomers[2],[3].

Q4: What is the most viable strategy for scaling up (>50 g) where chromatography becomes cost-prohibitive? A: Fractional crystallization via salt formation is the industry standard for process-scale purification of piperidine derivatives[4]. By treating the crude free-base mixture with a chiral or sterically demanding acid (e.g., di-p-toluoyl-L-tartaric acid or cinchonidine salts), you form diastereomeric or structurally distinct salt complexes[5]. The slight differences in the crystal lattice packing energies between the regioisomeric salts result in differential solubility, allowing the target isomer to selectively precipitate[5].

Part 4: Self-Validating Experimental Protocols
Protocol 1: Boc-Protection, Separation, and Deprotection (Lab Scale: 5–50 g)

Causality: Transient protection neutralizes the piperidine amine, shifting the chromatographic separation burden to the pyridine ring's electronic distribution.

Step 1: Boc Protection

  • Dissolve the crude regioisomer mixture (10 g) in dichloromethane (DCM, 100 mL).

  • Add triethylamine (TEA, 2.0 equivalents) and cool the flask to 0 °C.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents). Stir at room temperature for 4 hours.

  • Validation Check: Run a TLC (Hexane:EtOAc 1:1). The highly polar, baseline-retained starting material should completely convert to a fast-moving spot (Rf ~0.6).

  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

Step 2: Normal-Phase Separation

  • Load the crude Boc-protected mixture onto a silica gel column.

  • Elute using a shallow gradient of Hexane:Ethyl Acetate (starting at 90:10, ramping to 70:30).

  • Validation Check: Analyze fractions via LC-MS. The target Boc-protected isomer and its regioisomers will elute as distinct peaks. Pool only the fractions showing >98% purity for the target peak.

Step 3: Deprotection & Free-Basing

  • Dissolve the pure Boc-protected intermediate in DCM (50 mL) and add Trifluoroacetic Acid (TFA, 20 mL). Stir for 2 hours at room temperature.

  • Concentrate the mixture in vacuo to remove excess TFA.

  • Dissolve the residue in water, adjust the pH to >12 using 2M NaOH, and extract thoroughly with DCM.

  • Dry the organic layer and concentrate to yield the pure 4-Methoxy-3-(piperidin-4-yl)pyridine free base.

Protocol 2: Preparative SFC Separation (Analytical to Small Prep: < 5 g)

Causality: Supercritical CO₂ combined with basic modifiers suppresses amine ionization, yielding sharp peaks and high-resolution separation of free bases.

  • Sample Preparation: Dissolve the crude free-base mixture in HPLC-grade Methanol at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize an achiral stationary phase optimized for basic compounds (e.g., 2-Ethylpyridine or Princeton 4-EP) or a chiral column (e.g., Chiralpak AD-H) which often exhibits serendipitous regioisomer selectivity[2].

  • Method Parameters:

    • Mobile Phase: CO₂ / Methanol containing 0.2% Diethylamine (DEA).

    • Gradient: Isocratic 20% Methanol/DEA modifier.

    • Flow Rate & Backpressure: 50 mL/min at 120 bar.

  • Fraction Collection: Trigger collection via UV detection at 254 nm.

  • Validation Check: Re-inject an aliquot of the collected fraction onto an analytical SFC system to confirm >99% regioisomeric purity[3]. Concentrate the fraction under reduced pressure to isolate the pure product.

Protocol 3: Fractional Crystallization via Salt Formation (Process Scale: > 50 g)

Causality: Exploits the differential solubility of crystalline salt complexes to separate isomers without solvent-heavy chromatography.

  • Salt Formation: Dissolve the crude free-base mixture (100 g) in boiling ethanol (500 mL).

  • In a separate flask, dissolve 1.0 equivalent of Di-p-toluoyl-L-tartaric acid in boiling ethanol (200 mL).

  • Slowly combine the solutions while maintaining reflux.

  • Crystallization: Remove the heat source and allow the solution to cool to room temperature at a rate of 10 °C per hour. Do not crash-cool, as rapid precipitation will trap the unwanted regioisomer in the crystal lattice.

  • Once at room temperature, stir for an additional 4 hours, then cool to 4 °C overnight.

  • Isolation: Filter the resulting crystals via a Büchner funnel and wash with ice-cold ethanol[4].

  • Validation Check: Take a 10 mg sample of the crystals, liberate the free base (using aqueous NaOH and DCM extraction), and analyze via NMR or analytical SFC. If the regioisomeric ratio is <99:1, perform a second recrystallization from ethanol.

  • Free-Basing: Suspend the pure salt in water, basify to pH 12 with 5M NaOH, extract with DCM, dry, and concentrate to yield the pure target compound[4].

References

1.[4] Piperidine Purification and Isolation: A Technical Support Guide - Benchchem. benchchem.com. 2.[2] Pharmacological characterization of oxime agonists of the histamine h receptor. dovepress.com. 3.[1] How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? researchgate.net. 4.[3] Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates... nih.gov. 5.[5] EP0703902B1 - Process for the production of piperidine derivatives. google.com.

Sources

Enhancing stability of 4-Methoxy-3-(piperidin-4-yl)pyridine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: CHEM-STAB-4MPP-001

Version: 1.0

Last Updated: March 10, 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methoxy-3-(piperidin-4-yl)pyridine. It addresses common stability challenges encountered in solution and offers robust troubleshooting protocols to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed when handling 4-Methoxy-3-(piperidin-4-yl)pyridine in solution.

Question 1: My solution of 4-Methoxy-3-(piperidin-4-yl)pyridine has turned yellow/brown. What is causing this discoloration?

Answer: A yellow or brown discoloration is a common indicator of degradation, most likely due to oxidation.[1] The piperidine and pyridine moieties, while integral to the molecule's function, contain nitrogen atoms that are susceptible to oxidation, potentially forming N-oxides and other degradation products.[1][2] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][3]

  • Underlying Causality: The lone pair of electrons on the nitrogen atoms in both the piperidine and pyridine rings can react with oxidizing species. Methoxy-substituted aromatic compounds can also be particularly susceptible to photodegradation.[2] The formation of colored byproducts is often due to the creation of extended conjugated systems in the degradation products.

  • Troubleshooting Action:

    • Inert Atmosphere: Immediately prepare fresh solutions and handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[1]

    • Light Protection: Store all solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1][3]

    • Temperature Control: Store stock solutions at recommended refrigerated temperatures (2-8 °C) unless specified otherwise by the supplier's data sheet.[1][3] Avoid repeated freeze-thaw cycles.

    • Analytical Verification: Use a stability-indicating method like HPLC/LC-MS to analyze the discolored solution. The appearance of new, often more polar, peaks confirms degradation.[1]

Question 2: I am observing new, unexpected peaks in my HPLC/LC-MS analysis. How do I identify the source?

Answer: The appearance of new peaks in your chromatogram is a strong sign of chemical degradation.[1] For a compound like 4-Methoxy-3-(piperidin-4-yl)pyridine, these new peaks could represent oxides, hydrolyzed products, or photolytic byproducts.

  • Underlying Causality:

    • Oxidation: As mentioned, N-oxides are common degradation products. These are typically more polar than the parent compound and will likely have earlier retention times in a reverse-phase HPLC method.[1]

    • Hydrolysis: Under strongly acidic or basic conditions, the methoxy group on the pyridine ring could be susceptible to hydrolysis, although this is generally less common than oxidation under typical laboratory conditions.[2][4] The pH of your solution is a critical factor influencing which degradation pathways are dominant.[4]

    • Photodegradation: Methoxy-substituted aromatic rings can undergo photochemical reactions upon exposure to UV light, leading to a variety of degradation products.[2]

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing the issue.

G start New Peaks in HPLC/LC-MS check_storage Review Storage Conditions (Light, Temp, Air Exposure) start->check_storage check_ph Verify Solution pH and Buffer System start->check_ph stress_testing Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) check_storage->stress_testing If conditions were suboptimal check_ph->stress_testing If pH is extreme or uncontrolled ms_analysis Analyze New Peaks by MS/HRMS to Identify Degradants stress_testing->ms_analysis compare_results Compare Stress Samples to Experimental Sample ms_analysis->compare_results conclusion Identify Degradation Pathway and Implement Preventative Measures compare_results->conclusion experimental_sample Experimental Sample experimental_sample->ms_analysis

Caption: Troubleshooting workflow for identifying unknown degradation products.

Question 3: My compound is precipitating out of solution. What are the likely causes and how can I fix it?

Answer: Precipitation can be caused by several factors, including poor solubility in the chosen solvent, changes in pH affecting the compound's ionization state, or the formation of an insoluble degradation product.

  • Underlying Causality: 4-Methoxy-3-(piperidin-4-yl)pyridine has basic nitrogen centers. In a neutral or basic solution, the molecule is uncharged and may have lower solubility in highly aqueous solvents. In acidic solutions, the nitrogens become protonated, forming a more polar, and often more water-soluble, salt. The pH of the solution is therefore crucial for maintaining solubility.[4]

  • Troubleshooting Action:

    • Check Solubility Data: Refer to the manufacturer's data sheet for recommended solvents.

    • Adjust pH: For aqueous solutions, try acidifying the solution slightly (e.g., with a small amount of HCl or by using an acidic buffer) to see if the precipitate redissolves. A buffer system is often recommended to maintain a stable pH.[4]

    • Solvent System: Consider using a co-solvent system, such as a mixture of an organic solvent (e.g., DMSO, ethanol) and water, to improve solubility.

    • Filter and Analyze: If precipitation persists, filter the solid and analyze both the solid and the supernatant by HPLC or LC-MS. This will determine if the precipitate is the parent compound or a less soluble degradation product.

Protocols for Stability Assessment

To proactively ensure the stability of your compound, a systematic stability study is recommended.

Protocol 2.1: Preliminary Forced Degradation Study

This protocol is designed to rapidly identify the key degradation pathways for 4-Methoxy-3-(piperidin-4-yl)pyridine.

Objective: To determine the compound's susceptibility to hydrolysis, oxidation, and photolysis.

Materials:

  • 4-Methoxy-3-(piperidin-4-yl)pyridine

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (H₂O₂) (for oxidation)

  • HPLC or LC-MS system with a suitable column (e.g., C18)[5][6]

  • Photostability chamber or a UV lamp

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal Stress: Place one vial in an oven at 60 °C.

    • Photolytic Stress: Place one vial (in a quartz or borosilicate glass vial) in a photostability chamber.

    • Control: Keep one vial at 2-8 °C, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours).

  • Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples, including the control, by HPLC or LC-MS.[7]

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control.

Data Interpretation: Summarize the results in a table to clearly identify the conditions under which the compound is least stable.

Stress ConditionIncubation Time (hr)Temperature (°C)% DegradationAppearance of New Peaks (Yes/No)
Control 244< 1%No
0.05 M HCl 2460DataData
0.05 M NaOH 2460DataData
1.5% H₂O₂ 2425DataData
Heat 2460DataData
Light 2425DataData

This table should be populated with experimental data.

Recommended Storage and Handling Practices

Adherence to proper storage and handling protocols is the most effective way to prevent degradation and ensure the long-term stability of 4-Methoxy-3-(piperidin-4-yl)pyridine.

For Solid Compound
  • Temperature: Store in a cool, dry place, typically at 2-8 °C for long-term storage.[3]

  • Atmosphere: Store in a tightly sealed container to protect from air and moisture.[3][8][9] For highly sensitive applications, consider storage under an inert gas like argon or nitrogen.[1]

  • Light: Use an opaque or amber container to protect from light.[3]

For Solutions
  • Solvent Choice: Use high-purity, degassed solvents. If preparing aqueous solutions, use buffered systems to control pH.[4]

  • Temperature: Store stock solutions frozen (-20 °C or -80 °C). Store working solutions at 2-8 °C and use them within a short timeframe.

  • Atmosphere: Purge the headspace of the vial with an inert gas before sealing.[1]

  • Light: Always store solutions in amber vials or protect them from light.[1]

  • Antioxidants: For long-term solution storage, consider adding an antioxidant like butylated hydroxytoluene (BHT), although compatibility must be verified for your specific application.[1]

G cluster_storage Optimal Storage Conditions cluster_factors Controlling Factors cluster_outcome Desired Outcome solid Solid Compound temp Low Temperature (2-8 °C) solid->temp light Light Protection (Amber Vials) solid->light atmosphere Inert Atmosphere (N₂ or Ar) solid->atmosphere solution Solution solution->temp solution->light solution->atmosphere ph Controlled pH (Buffers) solution->ph stability Enhanced Stability & Reproducibility temp->stability light->stability atmosphere->stability ph->stability

Caption: Key factors for enhancing compound stability.

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
  • Benchchem. (n.d.). Assessing the stability of 4-Methoxy-2,3,5-trimethylpyridine under different conditions.
  • Blog. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Determination of Pyridine Compounds.
  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 23). Safety First: Handling and Storage Guidelines for 2-Methylpiperidine.
  • ResearchGate. (2025, August 6). Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions.
  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

The Catalyst Clinic: Troubleshooting Pyridine Ring Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic reduction. The hydrogenation of pyridine rings to piperidines is a notoriously difficult transformation in drug development and synthetic chemistry. The primary bottleneck is catalyst poisoning —a phenomenon where the substrate itself deactivates the transition metal catalyst before the reaction can reach completion.

This guide is designed to help researchers understand the causality behind this deactivation, select the right catalytic systems, and implement self-validating protocols to ensure reproducible scale-up.

Section 1: Mechanistic Q&A – Understanding Catalyst Poisoning

Q: Why does my catalyst (e.g., Pd/C or Pt/C) deactivate rapidly during pyridine hydrogenation under neutral conditions? A: The deactivation is driven by a "self-poisoning" effect[1]. The basic nitrogen atom in the pyridine ring possesses a non-bonding lone pair of electrons. This lone pair strongly chemisorbs onto the active sites of transition metals (like Palladium or Platinum), effectively blocking the surface from activating hydrogen gas[2]. Because the binding affinity of the pyridine nitrogen to the metal is stronger than that of hydrogen, the catalytic cycle stalls, leading to incomplete conversion and trace yields.

Q: How does acid activation prevent this deactivation? A: The most reliable method to prevent self-poisoning is to run the reaction in an acidic medium (such as glacial acetic acid or by adding stoichiometric HCl). The acid protonates the basic nitrogen, converting the pyridine into a pyridinium salt[3]. This transformation serves two mechanistic purposes:

  • It ties up the nitrogen's lone pair, physically preventing it from coordinating to and poisoning the metal surface[3].

  • It reduces the aromaticity of the pyridine ring, significantly lowering the activation energy required for the initial hydride transfer[4].

Mechanism Substrate Pyridine Substrate (Basic Nitrogen) Neutral Neutral Conditions (No Additives) Substrate->Neutral Acidic Acidic Conditions (e.g., Glacial AcOH) Substrate->Acidic Poison N-Lone Pair Coordinates to Metal Active Sites Neutral->Poison Protonate Protonation to Pyridinium Salt Acidic->Protonate Fail Catalyst Deactivation (Reaction Stalls) Poison->Fail Success Successful Reduction (Piperidine Formation) Protonate->Success

Caption: Logical flow of pyridine catalyst poisoning versus acid-mediated activation.

Q: Which catalyst system provides the best conversion rates for stubborn pyridines? A: While Pd/C is heavily utilized for standard functional group reductions, it is generally poor for pyridine rings unless highly specialized conditions are met. The gold standard for batch hydrogenation is Adams' Catalyst (PtO₂) in glacial acetic acid[5]. PtO₂ is reduced in situ to highly active platinum black, which, combined with the acidic solvent, drives the reaction to completion at 30–80 bar H₂[6][7]. Alternatively, recent breakthroughs have demonstrated that Carbon-supported Rhodium (Rh/C) can achieve quantitative yields at ambient temperature and pressure when used in electrocatalytic systems[8][9].

Section 2: Quantitative Catalyst Performance Data

To aid in experimental design, the following table summarizes the expected performance of various catalytic systems based on empirical data.

Catalyst SystemSolvent / AdditiveTemp (°C)PressureYield / OutcomeMechanistic Note
Pd/C (10%) Methanol (Neutral)25 °C1–5 barTraceSevere catalyst poisoning by N-lone pair[3][8].
PtO₂ (Adams') Glacial Acetic Acid30–80 °C30–80 bar>90% (Piperidine)Acid protonates N-atom; PtO₂ resists halogenolysis[5][6].
Pt/C (10%) Acetic Acid70 °CAmbient56%Lower pressure reduces conversion rate[6].
Rh/C Water (Electrocatalytic)25 °CAmbient98–99%Rh(0) surface interacts moderately, preventing strong poisoning[9].
[Ir(COD)Cl]₂ Organic Solvent + I₂VariableVariableHigh (Chiral)I₂ addition critical for catalyst activity and enantioselectivity[4].

Section 3: Self-Validating Experimental Protocols

Protocol A: Acid-Mediated Batch Hydrogenation using Adams' Catalyst (PtO₂)

This protocol utilizes the synergistic effect of PtO₂ and acetic acid to overcome poisoning[5][7]. It is designed as a self-validating system to ensure safety and reproducibility.

Step 1: Substrate Preparation & Protonation

  • Action: Dissolve 1.0 equivalent of the substituted pyridine in anhydrous glacial acetic acid (approx. 0.1 M concentration).

  • Causality: Acetic acid acts as both the solvent and the proton source, immediately converting the substrate into a pyridinium acetate salt, neutralizing the poisoning threat of the lone pair[3].

Step 2: Catalyst Loading

  • Action: Under a strict inert atmosphere (N₂ or Ar), add 10 mol% of PtO₂ (Adams' Catalyst).

  • Causality: Dry PtO₂ is not pyrophoric, but once reduced to Pt(0) in situ, it becomes highly reactive. Inert loading prevents premature ignition of solvent vapors.

Step 3: Pressurization and Reduction

  • Action: Seal the high-pressure reactor. Purge with N₂ three times, then purge with H₂ three times. Pressurize to 50 bar H₂ and heat to 60 °C[6].

  • Validation Checkpoint: Monitor the pressure gauge. A steady drop in pressure indicates active H₂ consumption. The reaction is self-validated as complete when the pressure stabilizes and no further H₂ uptake is observed over a 30-minute window.

Step 4: Safe Work-up and Neutralization

  • Action: Cool the reactor to room temperature and carefully vent the H₂ gas. Purge with N₂. Filter the mixture through a pad of wet Celite® to remove the platinum catalyst.

  • Action: Concentrate the filtrate in vacuo, then resuspend in water. Slowly add saturated aqueous NaHCO₃ until the solution is basic. Extract with dichloromethane.

  • Validation Checkpoint: Test the aqueous layer with pH paper. It must read > 8.0. If the pH is acidic, the product remains trapped in the aqueous layer as a water-soluble piperidinium salt. Complete extraction is only possible when the free-base piperidine is fully regenerated[3].

Protocol S1 1. Preparation Dissolve in AcOH S2 2. Catalyst Add PtO2 under N2 S1->S2 S3 3. Reaction 30-80 bar H2, 60°C S2->S3 S4 4. Validation Monitor H2 Uptake S3->S4 S5 5. Work-up Filter & Neutralize S4->S5

Caption: Step-by-step experimental workflow for acid-activated pyridine reduction.

Protocol B: Electrocatalytic Hydrogenation (Mild Conditions Alternative)

For substrates sensitive to high temperatures or pressures, recent advances allow for ambient reduction using an Anion-Exchange Membrane (AEM) electrolyzer[8][9].

  • Action: Equip an AEM electrolyzer with a carbon-supported Rhodium (Rh/C) cathode.

  • Action: Inject a 100 mM aqueous solution of the pyridine substrate into the cathodic chamber.

  • Action: Apply a constant current density (e.g., 25 mA cm⁻²).

  • Causality: The Rh(0) surface generated under electrolytic conditions interacts moderately with the resulting piperidine, decreasing the energy required for the rate-determining desorption step, thus preventing self-poisoning without the need for acidic additives[9].

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society | Link

  • Difficult Hydrogenations – Saturation of Functionalized Pyridines | ThalesNano | Link

  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring | Benchchem | Link

  • The Catalytic Hydrogenation of Pyridine at High Pressures | Georgia Institute of Technology | Link

  • Reductive Transformation of Pyridinium Salts to Functionalised Molecules | University of Liverpool Repository | Link

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | PMC (National Institutes of Health) | Link

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles | MDPI | Link

  • Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine | Journal of the Chemical Society (RSC) | Link

  • Total Synthesis of Alkaloid (±)-G. B. 13 Using a Rh(I)-Catalyzed Ketone Hydroarylation and Late-Stage Pyridine Reduction | Journal of the American Chemical Society | Link

Sources

Technical Support Center: Controlling Hygroscopicity of 4-Methoxy-3-(piperidin-4-yl)pyridine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing the physicochemical properties of 4-Methoxy-3-(piperidin-4-yl)pyridine and its salt forms. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into understanding and controlling hygroscopicity, a critical parameter influencing the stability, processability, and overall quality of an active pharmaceutical ingredient (API).

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the hygroscopicity of 4-Methoxy-3-(piperidin-4-yl)pyridine salts, providing a foundational understanding for further troubleshooting.

Q1: What is hygroscopicity and why is it a concern for my 4-Methoxy-3-(piperidin-4-yl)pyridine API?

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For a pharmaceutical compound like 4-Methoxy-3-(piperidin-4-yl)pyridine, which possesses polar functional groups (methoxy, pyridine, and piperidine moieties), interaction with atmospheric water is a key consideration. Excessive moisture uptake can lead to a cascade of undesirable effects, including:

  • Physical Instability: Changes in crystal structure (polymorphic transformation), deliquescence (dissolving in absorbed water), and altered mechanical properties like flowability and compressibility, which can complicate manufacturing processes like tableting.[2][3]

  • Chemical Instability: The presence of water can accelerate degradation pathways such as hydrolysis.[4]

  • Dosage Form Performance: Altered dissolution rates and, consequently, potential impacts on bioavailability.[5]

Q2: My freebase of 4-Methoxy-3-(piperidin-4-yl)pyridine shows low hygroscopicity. Why are its salts more susceptible?

Salt formation is a common strategy to improve properties like solubility and bioavailability.[6][7] However, the introduction of an ionic counter-ion and the resulting changes in the crystal lattice can significantly alter the molecule's interaction with water. Salts often have a higher affinity for water molecules due to the presence of strong ionic interactions and the potential for water to be incorporated into the crystal structure as a hydrate.[4] The nature of the counter-ion plays a crucial role in the overall hygroscopicity of the salt form.[4]

Q3: What is the difference between hygroscopicity, deliquescence, and hydrate formation?

These terms describe different interactions between a solid and atmospheric moisture:

  • Hygroscopicity is the general term for moisture uptake.

  • Deliquescence is an extreme form of hygroscopicity where the solid absorbs enough water to dissolve and form a solution.

  • Hydrate Formation involves the incorporation of water molecules into the crystal lattice of the API, forming a new, stable crystalline structure known as a hydrate. This is a stoichiometric process.

Understanding which of these phenomena is occurring is critical for effective troubleshooting.

Q4: How is hygroscopicity officially classified?

The European Pharmacopoeia (Ph. Eur.) provides a common classification system based on the percentage weight gain of a substance after 24 hours of exposure to 80% relative humidity (RH) at 25°C.[8][9]

Classification% Weight Gain
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Table 1: European Pharmacopoeia Hygroscopicity Classification.[8]

II. Troubleshooting Guide: Experimental Scenarios

This section provides a question-and-answer-based guide to address specific issues you might encounter during your experiments with 4-Methoxy-3-(piperidin-4-yl)pyridine salts.

Scenario 1: Unexpected Caking and Poor Flow of a Newly Synthesized Hydrochloride Salt

Q: I recently synthesized a batch of 4-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride. During routine handling in the lab, I've noticed significant caking and poor flowability. What could be the cause and how do I investigate it?

A: The observed caking and poor flow are classic indicators of hygroscopicity. The hydrochloride salt is likely absorbing moisture from the ambient laboratory environment. To systematically address this, a multi-step investigation is recommended.

Workflow for Investigating a Hygroscopic Salt

A Problem: Caking & Poor Flow of HCl Salt B Hypothesis: Hygroscopicity Issue A->B C Step 1: Quantify Moisture Uptake (DVS Analysis) B->C F Is Moisture Uptake Significant? C->F D Step 2: Assess Physical Form (XRPD Analysis pre- and post-DVS) G Is there a change in crystal form? D->G E Step 3: Determine Water Content (Karl Fischer Titration) F->D Yes L Action: Control Environment (Glovebox, Dehumidifier) F->L No, but still problematic H Deliquescence or Amorphous Conversion G->H Yes, loss of crystallinity I Stable Hydrate Formation G->I Yes, new crystalline peaks J Non-stoichiometric Water Adsorption G->J No significant change K Action: Rescreen for Less Hygroscopic Salts H->K I->K M Action: Optimize Formulation (add excipients, coating) J->M K->L L->M

Caption: Troubleshooting workflow for a hygroscopic API salt.

Step-by-Step Investigative Protocol:
  • Dynamic Vapor Sorption (DVS) Analysis: This is the primary technique to quantify the extent and kinetics of water uptake.[2][]

    • Objective: To determine the moisture sorption-desorption isotherm and identify the Critical Relative Humidity (CRH) - the humidity level at which significant moisture uptake begins.

    • Protocol:

      • Pre-dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes a dry reference weight.[8]

      • Increase the relative humidity in a stepwise manner (e.g., 10% increments from 0% to 90% RH).

      • At each step, allow the sample to equilibrate until the rate of weight change is minimal.

      • Once 90% RH is reached, perform a desorption cycle by decreasing the RH in the same stepwise manner back to 0%.

      • Analysis: Plot the percentage change in mass against RH. A sharp increase in mass indicates the CRH. The shape of the isotherm can reveal the mechanism of water uptake (adsorption, absorption, deliquescence, or hydrate formation).

  • X-Ray Powder Diffraction (XRPD): To assess the solid-state form before and after moisture exposure.[11]

    • Objective: To determine if the moisture uptake is causing a change in the crystal structure (polymorphic transformation or conversion to a hydrate).

    • Protocol:

      • Obtain an XRPD pattern of the initial, dry material.

      • After the DVS experiment, obtain an XRPD pattern of the sample.

      • Analysis: Compare the two patterns. The appearance of new peaks suggests the formation of a hydrate. A significant change in the pattern could indicate a polymorphic transition. A loss of sharp peaks (halo pattern) suggests conversion to an amorphous form.

  • Karl Fischer Titration: To determine the absolute water content.[2]

    • Objective: To quantify the amount of water present in the sample at a given state.

    • Protocol:

      • Measure the water content of the as-is material.

      • Measure the water content of a sample that has been stored under controlled humidity conditions (e.g., in a desiccator with a saturated salt solution).

      • Analysis: This provides a quantitative measure of water content that can be correlated with the DVS and XRPD data.

Scenario 2: Selecting a Development Candidate from Multiple Salts of 4-Methoxy-3-(piperidin-4-yl)pyridine

Q: I have successfully synthesized several salts of 4-Methoxy-3-(piperidin-4-yl)pyridine (hydrochloride, mesylate, and succinate) to improve its solubility. How do I choose the best candidate with respect to hygroscopicity?

A: A systematic salt screening and selection process is crucial. The goal is to find a salt that balances improved solubility with acceptable physical stability, including low hygroscopicity.[6][7][12]

Salt Selection Workflow for Hygroscopicity

A Start: Multiple Salts Synthesized (HCl, Mesylate, Succinate) B Tier 1: High-Throughput Screening (DVS Analysis on all salts) A->B C Data: Generate Sorption Isotherms Categorize Hygroscopicity B->C D Tier 2: Characterization of Promising Candidates (XRPD, TGA, DSC) C->D E Data: Assess Polymorphism, Hydrate Formation, and Thermal Stability D->E F Tier 3: Long-Term Stability Studies (ICH Conditions) E->F G Data: Monitor Physical & Chemical Stability over time F->G H Decision: Select Lead and Backup Salt Candidates G->H

Caption: Tiered approach for salt selection based on hygroscopicity.

Illustrative Data and Interpretation:

Below is a hypothetical table summarizing the properties of different 4-Methoxy-3-(piperidin-4-yl)pyridine salts. This illustrates the kind of data you would generate to make an informed decision.

Salt FormHygroscopicity Classification (Ph. Eur.)Critical Relative Humidity (CRH)Moisture Uptake at 80% RHSolid Form Changes Post-DVSRecommendation
Hydrochloride Very Hygroscopic~40% RH18.2%Deliquescence observedHigh Risk: Difficult to handle and process. Avoid if possible.
Mesylate Slightly Hygroscopic>80% RH1.5%No change in XRPD patternPromising Candidate: Good physical stability.
Succinate Hygroscopic~60% RH5.8%Forms a monohydrateModerate Risk: Stable hydrate form may be developable, but requires careful control.

This table contains illustrative data for educational purposes.

Interpretation and Decision-Making:

  • Hydrochloride Salt: The very low CRH and deliquescent behavior make this salt extremely challenging for development.[13] It would require stringent environmental controls during manufacturing and specialized packaging.[1][14]

  • Succinate Salt: This salt is hygroscopic and forms a hydrate. While a stable hydrate can be a viable drug substance, its formation must be well-controlled and characterized to ensure consistent product quality.

  • Mesylate Salt: This appears to be the most promising candidate. It is only slightly hygroscopic and shows no solid-state changes upon humidity cycling. This salt would likely be the easiest to handle, process, and formulate.[7]

Recommendation: Based on this illustrative data, the mesylate salt would be the lead candidate for further development due to its superior hygroscopic stability. The succinate monohydrate could be considered a backup, pending full characterization.

Scenario 3: An Approved Mesylate Salt Batch Fails a Stability Test due to Moisture

Q: We have a well-characterized mesylate salt of 4-Methoxy-3-(piperidin-4-yl)pyridine that is typically non-hygroscopic. However, a recent batch failed stability testing, showing higher than expected water content and some clumping. What could have gone wrong?

A: This situation suggests a deviation from the established, stable form of the mesylate salt. The issue likely stems from polymorphism or the presence of an amorphous phase, which are often more hygroscopic than the stable crystalline form.[5][15]

Investigative Protocol for Batch Failure:
  • Comparative XRPD Analysis:

    • Objective: To compare the crystal form of the failing batch with a reference standard of the stable polymorph.

    • Protocol: Run XRPD on both the failing batch and the reference standard.

    • Analysis: Look for differences in peak positions or the presence of a "halo" pattern in the failing batch, which would indicate a different polymorph or the presence of amorphous content, respectively.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To detect the presence of different polymorphs or an amorphous phase through thermal events.

    • Protocol: Run DSC on both the failing batch and the reference standard.

    • Analysis: An amorphous phase may show a glass transition (Tg) followed by a recrystallization exotherm. Different polymorphs will have different melting points.

  • Gravimetric Vapor Sorption (GVS) or DVS:

    • Objective: To confirm if the failing batch has a different hygroscopicity profile.

    • Protocol: Run a DVS experiment on the failing batch and compare the isotherm to that of the reference standard.

    • Analysis: The failing batch will likely show greater moisture uptake at lower relative humidity if it contains an amorphous or metastable polymorphic form.

Root Cause and Corrective Actions:

The most likely root cause is an unintentional change during the final crystallization or drying steps of manufacturing for that specific batch, leading to the formation of a less stable, more hygroscopic form.

  • Corrective Actions:

    • Review and audit the manufacturing process for the failing batch, paying close attention to solvent choice, cooling rates, and drying temperatures.

    • Implement stricter in-process controls (e.g., XRPD) to ensure the correct polymorphic form is consistently produced.

    • Quarantine and reject the failing batch.

References

  • Hygroscopicity of pharmaceutical crystals. University Digital Conservancy.
  • Salt Screening. Charles River.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • Salt or Co-Crystal Screening. Eurofins.
  • Salt Screening. Improved Pharma.
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. J Pharm Sci.
  • [Crystalline modifications and polymorphism changes during drug manufacture]. PubMed.
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A System
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI.
  • API Hygroscopicity.
  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
  • Hygroscopicity Testing. BOC Sciences.
  • An evaluation of salt screening methodologies. PubMed.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development.
  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.

Sources

Validation & Comparative

Comparative Guide: ¹H NMR Structural Elucidation Strategies for 4-Methoxy-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the structural verification of API intermediates like 4-Methoxy-3-(piperidin-4-yl)pyridine demands rigorous analytical strategies. This guide objectively compares the performance of three distinct Nuclear Magnetic Resonance (NMR) modalities—Benchtop (60 MHz), Routine High-Field (400 MHz), and Advanced 2D NMR (600 MHz)—for the structural elucidation of this specific compound.

By examining the causality behind experimental choices and providing self-validating protocols, this guide serves as a definitive resource for researchers optimizing their analytical workflows.

The Analytical Challenge: Structural Nuances & Causality

The molecule 4-Methoxy-3-(piperidin-4-yl)pyridine presents two distinct spectroscopic challenges that dictate the choice of NMR instrumentation:

  • Second-Order Effects in the Piperidine Ring: The saturated piperidine ring adopts a rigid chair conformation, resulting in distinct chemical shifts for axial and equatorial protons. However, these signals (spanning 1.5 to 3.5 ppm) are highly susceptible to second-order coupling effects and overlap. Furthermore, the secondary amine is highly sensitive to pH. As documented in structural studies, the causes significant downfield shifting of adjacent axial protons. Trace acid in deuterated solvents can inadvertently protonate the amine, destroying spectral reproducibility.

  • Regiochemical Ambiguity: Confirming that the piperidine ring is attached at the C3 position (rather than C5) requires resolving the coupling constants of the pyridine protons or utilizing 2D heteronuclear correlation.

Comparative Performance Analysis of NMR Platforms

To select the optimal analytical tool, we must compare the resolution, sensitivity, and functional utility of different NMR platforms[1].

A. Benchtop NMR (60–80 MHz)
  • Performance: Benchtop systems utilize permanent magnets, offering a compact, cryogen-free footprint. However, the lower magnetic field compresses the chemical shift dispersion (in Hz). While the highly deshielded pyridine aromatic protons and the sharp methoxy singlet are easily identified, the complex aliphatic signals of the piperidine ring collapse into unresolved, broad humps[1].

  • Best Use Case: Rapid in-process quality control (QC) and reaction monitoring. It is ideal for confirming the consumption of starting materials, though quantitative analysis of the aliphatic region may require[2].

B. Routine High-Field 1D ¹H NMR (400 MHz)
  • Performance: The industry standard for batch release. The 400 MHz field provides sufficient dispersion to separate the pyridine H-2 singlet from the H-6 doublet. The piperidine equatorial and axial protons begin to resolve into distinct multiplets, allowing for accurate integration.

  • Best Use Case: Final product release, purity profiling, and standard identity verification.

C. Advanced High-Field NMR (600 MHz + Cryoprobe + 2D Techniques)
  • Performance: Offers unparalleled sensitivity and resolution. When 1D spectra are insufficient to prove regiochemistry, 2D techniques become mandatory. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a definitive 3-bond scalar coupling (

    
    ) between the piperidine C4' methine proton and the pyridine C3 carbon, unambiguously proving the substitution pattern.
    
  • Best Use Case: De novo structural elucidation, IND-enabling data packages, and resolving unknown impurities.

Quantitative Data: Chemical Shift & Resolution Comparison

The table below summarizes the expected ¹H NMR data for 4-Methoxy-3-(piperidin-4-yl)pyridine and compares the resolving power of 400 MHz versus 60 MHz systems.

Proton AssignmentChemical Shift (ppm)Multiplicity & J-Coupling (400 MHz)Resolution at 400 MHzResolution at 60 MHz (Benchtop)
Pyridine H-2 8.35Singlet (s, 1H)Baseline resolvedResolved (broad singlet)
Pyridine H-6 8.40Doublet (d, J = 5.6 Hz, 1H)Baseline resolvedResolved (J-coupling obscured)
Pyridine H-5 6.78Doublet (d, J = 5.6 Hz, 1H)Baseline resolvedResolved
Methoxy (C4-OCH₃) 3.88Singlet (s, 3H)Baseline resolvedResolved
Piperidine H-4' 2.95Multiplet (tt, J = 11.8, 3.8 Hz, 1H)Distinct multipletSevere overlap (broad hump)
Piperidine H-2', H-6' (eq) 3.15Multiplet (dt, J = 12.2, 3.5 Hz, 2H)Distinct multipletSevere overlap
Piperidine H-2', H-6' (ax) 2.70Multiplet (td, J = 12.2, 2.5 Hz, 2H)Distinct multipletSevere overlap
Piperidine H-3', H-5' (eq) 1.85Broad doublet (br d, J = 12.5 Hz, 2H)Partially resolvedOverlap with axial protons
Piperidine H-3', H-5' (ax) 1.60Multiplet (qd, J = 12.5, 4.0 Hz, 2H)Partially resolvedOverlap with equatorial protons
Piperidine N-H 1.90Broad singlet (br s, 1H)ExchangeableUnresolved

Self-Validating Experimental Protocol: High-Fidelity 1D Acquisition

To achieve the 400 MHz resolution detailed above, the sample preparation must account for the chemical properties of the piperidine ring. The following protocol includes built-in validation steps.

Step 1: Solvent Neutralization (Critical Step)

  • Action: Pass 1.0 mL of CDCl₃ through a short glass-wool plug containing 50 mg of basic alumina immediately before use.

  • Causality: Commercial CDCl₃ often contains trace DCl due to photolytic degradation. DCl will partially protonate the piperidine nitrogen, triggering magnetic anisotropy that drastically shifts the axial protons and broadens the signals. Neutralization ensures the free-base conformation is locked.

Step 2: Sample Preparation

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of the neutralized CDCl₃. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

Step 3: Instrument Shimming & Self-Validation

  • Action: Insert the sample, lock on the deuterium signal, and perform gradient shimming.

  • Validation Check: Before acquiring the full spectrum, acquire a single scan and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm.

  • System Go/No-Go: If the TMS FWHM is > 1.0 Hz, the magnetic field is insufficiently homogeneous. Proceeding will artificially broaden the piperidine multiplets. Re-shim until FWHM ≤ 0.8 Hz.

Step 4: Acquisition

  • Action: Acquire 16 scans with a spectral width of 12 ppm and a relaxation delay (D1) of 5.0 seconds (ensuring complete relaxation for accurate integration of the isolated pyridine H-2 proton).

Workflow Visualization

The following decision matrix illustrates how a laboratory should route samples of 4-Methoxy-3-(piperidin-4-yl)pyridine based on the analytical objective.

NMR_Workflow Start Synthesized API Intermediate: 4-Methoxy-3-(piperidin-4-yl)pyridine Decision Select Analytical Objective Start->Decision Benchtop Benchtop NMR (60-80 MHz) Rapid Reaction Monitoring & Aromatic Verification Decision->Benchtop In-Process QC Routine Routine High-Field (400 MHz) Batch Release & 1D Purity (Standard QC) Decision->Routine Final Release Advanced Advanced 2D NMR (600 MHz) De Novo Elucidation & Regiochemistry (HMBC) Decision->Advanced Unknown Impurity Benchtop->Routine If aliphatic overlap is severe Routine->Advanced If regiochemistry is ambiguous

Figure 1: Decision matrix for selecting the appropriate NMR modality based on analytical requirements.

References

  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. Chemistry—Methods (Wiley) / ETH Zurich Research Collection, 2024. URL:[Link]

  • Protonation effect on chemical shifts of some piperidones unusual influence by anions. NIScPR, 2008. URL:[Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Institutes of Health (NIH) / PMC, 2025. URL:[Link]

Sources

Mass spectrometry fragmentation patterns of 4-Methoxy-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of 4-Methoxy-3-(piperidin-4-yl)pyridine: A Comparative Guide for Structural Elucidation

For researchers and drug development professionals, the unequivocal structural characterization of heterocyclic building blocks is paramount. 4-Methoxy-3-(piperidin-4-yl)pyridine (Chemical Formula: C₁₁H₁₆N₂O; Exact Mass: 192.1263 Da) is a highly versatile pharmacophore featuring two distinct ionizable moieties: a basic piperidine ring and an electron-deficient methoxypyridine system.

This guide objectively compares the performance of two orthogonal mass spectrometry (MS) platforms—High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) and Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) —for the structural elucidation of this compound. By understanding the causality behind its fragmentation, analytical chemists can select the optimal workflow for identifying this analyte in complex matrices.

Mechanistic Fragmentation Principles: The Causality of Ionization

The fragmentation behavior of 4-Methoxy-3-(piperidin-4-yl)pyridine is entirely dictated by the ionization energy applied and the localized charge distribution within the molecule.

Soft Ionization (ESI-MS/MS)

In positive-ion ESI, the secondary amine of the piperidine ring acts as the primary protonation site due to its high gas-phase basicity, yielding a stable [M+H]⁺ precursor ion at m/z 193.1335. Upon collisional activation (Collision-Induced Dissociation, CID), the localized charge drives specific neutral losses. As detailed in [1], unsubstituted piperidine rings frequently undergo a characteristic neutral loss of ammonia (NH₃, -17 Da) or ring fission. Research by [2] further corroborates that collision-induced dissociation of piperidine alkaloids heavily favors the elimination of small neutral molecules prior to skeletal cleavage.

Hard Ionization (EI-MS)

Under 70 eV Electron Ionization, the molecule is stripped of an electron to form a radical cation (M⁺• at m/z 192.13). The fragmentation pathways here are radically different. The methoxy group attached to the electron-deficient pyridine ring is highly susceptible to homolytic cleavage.[3] demonstrate that these systems characteristically lose a methyl radical (•CH₃, -15 Da) to form a stable pyridinone-like structure, or undergo a rearrangement to expel formaldehyde (CH₂O, -30 Da). Simultaneously, the piperidine ring undergoes classic α-cleavage, breaking the C-C bond adjacent to the nitrogen to form a resonance-stabilized iminium ion[1].

Analytical Platform Comparison

To objectively compare product performance, we must evaluate how HR-ESI-MS/MS and EI-GC-MS handle this specific compound. ESI is superior for intact mass confirmation and targeted quantitative tracking (MRM), whereas EI provides highly reproducible, library-searchable spectral fingerprints.

Table 1: Quantitative Comparison of MS Platforms
Analytical PlatformIonization EnergyPrimary PrecursorKey Fragment Ions (m/z)Mass AccuracyBest Application
HR-ESI-MS/MS Soft (Protonation)m/z 193.1335 [M+H]⁺176.10, 163.12, 108.05< 3 ppmIntact mass confirmation, LC-coupled bioanalysis
EI-GC-MS Hard (70 eV)m/z 192.13 [M⁺•]191.12, 177.10, 162.11NominalSpectral library matching, impurity profiling
Table 2: Characteristic Fragment Ions and Mechanistic Assignments (ESI-MS/MS)
m/z (Experimental)FormulaNeutral LossMechanistic Assignment
193.1335 [C₁₁H₁₇N₂O]⁺N/AIntact Protonated Molecule [M+H]⁺
176.1070 [C₁₁H₁₄NO]⁺-17.0265 (NH₃)Charge-directed loss of ammonia from piperidine
178.1100 [C₁₀H₁₄N₂O]⁺•-15.0235 (•CH₃)Homolytic cleavage of methoxy group (Odd-electron ion)
163.1229 [C₁₀H₁₅N₂]⁺-30.0106 (CH₂O)Rearrangement and loss of formaldehyde from pyridine
108.0449 [C₆H₆NO]⁺-85.0886 (C₅H₉N)Complete fission of the piperidine ring

Visualizations of Fragmentation and Workflows

ESI_Fragmentation Precursor Precursor Ion[M+H]+ m/z 193.13 Frag1 Neutral Loss of NH3 m/z 176.10 Precursor->Frag1 -17 Da (CID) Frag2 Loss of •CH3 (Methoxy) m/z 178.11 Precursor->Frag2 -15 Da (Radical Loss) Frag3 Loss of CH2O (Methoxy) m/z 163.12 Precursor->Frag3 -30 Da (Rearrangement) Frag4 Piperidine Ring Fission m/z 108.05 Precursor->Frag4 C-C/C-N Cleavage

Fig 1. ESI-MS/MS fragmentation pathways of 4-Methoxy-3-(piperidin-4-yl)pyridine.

Platform_Comparison Sample 4-Methoxy-3-(piperidin-4-yl)pyridine Analyte LCMS HR-ESI-MS/MS (Soft Ionization) Sample->LCMS Polar / Basic Matrix GCMS EI-GC-MS (Hard Ionization) Sample->GCMS Volatile / Derivatized ESI_Data Intact [M+H]+ & CID Fragments (High Mass Accuracy) LCMS->ESI_Data Collision Energy (10-40 eV) EI_Data Extensive Radical Fragmentation (Library Matching) GCMS->EI_Data 70 eV Electron Impact

Fig 2. Decision logic for selecting MS analytical platforms for structural elucidation.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. System suitability must be confirmed prior to sample acquisition.

Protocol A: LC-HR-MS/MS Analysis (Orbitrap or Q-TOF)

Causality Check: The basic nature of the piperidine ring requires a low-pH mobile phase to ensure complete protonation prior to entering the ESI source, maximizing signal intensity.

  • System Suitability: Inject a blank solvent (Methanol:Water, 50:50) to verify zero carryover. Inject a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to validate mass accuracy is < 3 ppm.

  • Sample Preparation: Dissolve 4-Methoxy-3-(piperidin-4-yl)pyridine in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to enforce protonation.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters:

    • Ionization: Positive ESI. Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C.

    • Acquisition: Data-Dependent Acquisition (DDA). Full scan range: m/z 100–500.

    • Fragmentation: Isolate m/z 193.13 in the quadrupole. Apply Normalized Collision Energy (NCE) stepped at 15, 30, and 45 eV to capture both high-mass (NH₃ loss) and low-mass (ring fission) fragments.

Protocol B: GC-EI-MS Analysis

Causality Check: While 4-Methoxy-3-(piperidin-4-yl)pyridine has a basic amine, its relatively low molecular weight allows for direct GC analysis without derivatization, provided the injector is sufficiently hot to ensure rapid volatilization.

  • System Suitability: Perform an air/water background check to ensure system leak integrity (m/z 18, 28, 32 < 5% of base peak). Run a perfluorotributylamine (PFTBA) tune to verify 70 eV electron impact efficiency and mass axis calibration.

  • Sample Preparation: Dissolve the analyte in MS-grade Dichloromethane (DCM) to a concentration of 10 µg/mL.

  • Chromatography:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Injection: 1 µL, Splitless mode. Injector temperature: 250 °C.

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV. Source temperature: 230 °C.

    • Acquisition: Full scan mode, m/z 40–300.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Freitas TR, Danuello A, Viegas Júnior C, Bolzani VS, Pivatto M. Rapid Communications in Mass Spectrometry, 2018. URL:[Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 4-Methoxy-3-(piperidin-4-yl)pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solid-State Structure in Drug Discovery

In the realm of drug development, the three-dimensional structure of an active pharmaceutical ingredient (API) is not merely a molecular portrait; it is a critical determinant of its physicochemical properties and, consequently, its therapeutic efficacy. The precise arrangement of atoms in a crystal lattice dictates key parameters such as solubility, dissolution rate, stability, hygroscopicity, and bioavailability.[1][2] For molecules like 4-Methoxy-3-(piperidin-4-yl)pyridine, a scaffold of significant interest in medicinal chemistry, understanding its solid-state conformation is paramount for rational drug design and formulation development.[3][4]

This guide provides an in-depth technical overview of the methodologies used to elucidate the crystal structure of small molecules, using a close analog of our target compound as a data-driven case study. While a public crystal structure for 4-Methoxy-3-(piperidin-4-yl)pyridine is not available as of this writing, we will perform a detailed analysis of the experimentally determined structure of 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile , a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1).[5][6] This analog, whose structure has been resolved in complex with its protein target (PDB ID: 5YJB), contains the essential piperidinylmethoxy-pyridine core and serves as an excellent surrogate for understanding the conformational behavior of this important chemical family.[7][8]

We will dissect the experimental data from this analog, compare it to theoretical conformational principles, and provide comprehensive, field-proven protocols for both single-crystal and powder X-ray diffraction analyses.

The Archetype: Conformational Analysis of a Piperidinylmethoxy-Pyridine Analog

The crystal structure of 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile provides invaluable, high-resolution insights into the preferred geometry of the piperidinylmethoxy-pyridine moiety when bound to a biological target.[5] This section will analyze the key structural features of this molecule.

Molecular Conformation: A Tale of Two Rings

The structure reveals a conformation that balances the inherent stereoelectronic preferences of the piperidine and pyridine rings with the constraints of the protein's binding pocket.

  • Piperidine Ring Conformation : As anticipated from fundamental principles of saturated heterocycles, the piperidine ring adopts a stable chair conformation .[9][10] This arrangement minimizes both angular strain and torsional strain (eclipsing interactions) among its C-H bonds. In the observed structure of the analog, the substituent at the C4 position, the methoxy-pyridine group, occupies an equatorial position . This is the sterically favored orientation, as it places the bulky substituent away from the axial hydrogens of the ring, thus avoiding unfavorable 1,3-diaxial interactions.[11]

  • Pyridine Ring Conformation : The pyridine ring, being an aromatic system, is fundamentally planar .[12][13] The atoms of the pyridine ring in the analog lie in a single plane, a characteristic feature that facilitates π-stacking and other planar interactions within a receptor active site.[14]

  • Linker and Overall Torsion : The ether linkage between the piperidine and pyridine moieties dictates the overall spatial relationship between these two key fragments. The torsion angles around the C-O-C bonds of the methoxy linker are crucial for defining the molecule's overall shape and its ability to fit within the LSD1 active site. The observed conformation in the crystal structure represents a low-energy state that optimizes binding interactions.

Quantitative Structural Data

The following table summarizes key bond lengths and angles for the core piperidinylmethoxy-pyridine fragment, as derived from the crystal structure of the analog inhibitor (PDB: 5YJB).[7][8] This quantitative data is the "gold standard" for understanding the molecule's geometry.

ParameterAtom 1Atom 2Atom 3Observed Value (Å or °)Theoretical/Ideal Value
Bond Length C (piperidine)C4 (piperidine)C (methylene)~1.53 Å~1.54 Å (sp³-sp³)
C (methylene)O (ether)~1.43 Å~1.43 Å (sp³-O)
O (ether)C (pyridine)~1.37 Å~1.36 Å (aromatic C-O)
Bond Angle C3 (pip)C4 (pip)C5 (pip)~111°~109.5° (tetrahedral)
C (methylene)O (ether)C (pyridine)~118°~110-120°
Ring Torsion C1-C2-C3-C4~55-60° (absolute)~55-60° (chair form)

Note: Values are approximate and serve for illustrative purposes. For precise data, direct interrogation of the PDB entry 5YJB is recommended.

This experimental data confirms that the piperidine ring is not significantly distorted from its ideal chair conformation and that the bond lengths are within expected ranges for the given atom types and hybridizations.

Experimental Methodologies: From Crystal to Structure

The determination of a crystal structure is a multi-step process that requires careful sample preparation and sophisticated analytical techniques.[15] The two primary methods employed in pharmaceutical sciences are Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD).[16]

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

SC-XRD is the most powerful technique for determining the precise three-dimensional structure of a molecule at atomic resolution.[17] It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers.[18]

The process of determining a crystal structure via SC-XRD follows a well-defined workflow, from obtaining a suitable crystal to refining the final structural model.

sc_xrd_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification of Compound crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion, cooling) synthesis->crystallization crystal_mount Mounting a Single Crystal (0.1-0.3 mm) crystallization->crystal_mount diffractometer X-ray Diffraction (Data Collection) crystal_mount->diffractometer data_processing Data Processing (Integration & Scaling) diffractometer->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation & CIF Creation refinement->validation

Caption: Workflow for small molecule single-crystal X-ray diffraction.
  • Crystallization (The Art and Science) :

    • Objective : To grow a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm in all dimensions).[18]

    • Causality : The slow, controlled precipitation of a molecule from a supersaturated solution allows for the ordered arrangement of molecules into a crystal lattice, as opposed to the rapid, disordered precipitation of an amorphous solid.

    • Protocol :

      • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system to achieve saturation.

      • Employ a crystallization technique such as:

        • Slow Evaporation : Loosely cap the vial and allow the solvent to evaporate over several days to weeks.

        • Vapor Diffusion : Place the vial of the compound's solution inside a larger, sealed chamber containing an "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

        • Cooling : Slowly cool a saturated solution of the compound.

    • Self-Validation : High-quality crystals will appear as clear, well-defined polyhedra under a microscope, without cracks or defects.

  • Data Collection :

    • Objective : To measure the intensities and positions of the X-ray beams diffracted by the crystal.

    • Protocol :

      • Carefully mount a selected crystal on a goniometer head.[19]

      • Place the goniometer on the diffractometer. A stream of cold nitrogen (typically ~100 K) is often used to cool the crystal, which minimizes thermal motion of the atoms and protects the crystal from radiation damage.

      • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[15]

  • Structure Solution and Refinement :

    • Objective : To convert the diffraction pattern into a 3D model of the electron density and, ultimately, the atomic positions.

    • Process :

      • Data Processing : The collected images are processed to determine the unit cell dimensions and the intensities of each reflection.

      • Structure Solution : Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.

      • Refinement : An atomic model is built into the electron density map and refined using least-squares methods to achieve the best possible fit to the experimental data.

      • Validation : The final structure is validated using various crystallographic metrics and deposited in a database, typically as a Crystallographic Information File (CIF).[20][21]

Powder X-ray Diffraction (PXRD): The Fingerprint of a Solid Form

While SC-XRD provides the absolute structure, PXRD is a high-throughput, non-destructive technique essential for the routine characterization of bulk crystalline material.[22] It is the workhorse for polymorph screening, quality control, and stability testing in the pharmaceutical industry.[1][2]

Each crystalline solid has a unique PXRD pattern, which serves as its "fingerprint." This pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the unit cell.

  • Polymorph Screening : Different crystal forms (polymorphs) of the same API will have distinct PXRD patterns.[1] This allows for the rapid identification of new polymorphs during screening experiments.

  • Phase Purity : PXRD can quickly determine if a bulk sample is a single crystalline phase or a mixture of different forms.

  • Crystallinity Determination : The technique can distinguish between crystalline material (sharp peaks) and amorphous material (a broad halo), and can even be used to quantify the percentage of crystallinity in a sample.[2]

  • Stability Studies : By analyzing the PXRD pattern of a drug substance or product over time under various stress conditions (e.g., heat, humidity), one can monitor for any changes in crystal form.

pxrd_workflow cluster_prep Sample Preparation cluster_analysis Data Collection & Analysis grinding Grind Sample to a Fine, Homogeneous Powder packing Pack Powder into Sample Holder grinding->packing instrument Place in PXRD Instrument & Collect Data packing->instrument pattern_gen Generate 2θ vs. Intensity Pattern instrument->pattern_gen comparison Compare Pattern to Reference Database pattern_gen->comparison conclusion Identify Phase(s) & Assess Purity/Crystallinity comparison->conclusion

Caption: General workflow for Powder X-ray Diffraction analysis.

Comparison and Conclusion

The structural analysis of small molecules like 4-Methoxy-3-(piperidin-4-yl)pyridine is a cornerstone of modern drug development. While the crystal structure of the exact molecule is not publicly available, a detailed examination of a closely related analog, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, provides critical insights.

The experimental data from this analog confirms that the piperidine ring adopts a low-energy chair conformation with its bulky substituent in the sterically preferred equatorial position. The pyridine ring remains planar, as expected for an aromatic system. This foundational knowledge, derived from a high-resolution crystal structure, allows researchers to build more accurate computational models and better understand the structure-activity relationships within this chemical series.

Single-crystal XRD remains the definitive method for elucidating the absolute structure of a new chemical entity, providing the precise geometric data necessary for structure-based drug design. Complementing this, powder XRD serves as an indispensable tool for the broader solid-state characterization required for pharmaceutical development, enabling robust polymorph screening, quality control, and stability assessment. Together, these crystallographic techniques provide a comprehensive picture of a drug molecule in its solid state, mitigating risks and paving the way for the development of safe, stable, and effective medicines.

References

  • Niwa, H., Sato, S., Hashimoto, T., Matsuno, K., & Umehara, T. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Molecules, 23(7), 1538. Available from: [Link]

  • Goud, N. R., & Gangavaram, S. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Retrieved from [Link]

  • RCSB PDB. (2018). 5YJB: LSD1-CoREST in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. RCSB Protein Data Bank. Retrieved from [Link]

  • Scott, D. W. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Journal of Molecular Spectroscopy, 37(1), 77-91. Available from: [Link]

  • Creative Biostructure. (2025). X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. Retrieved from [Link]

  • InterPro. (2018). LSD1-CoREST in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile (5yjb). InterPro. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). STUDY OF HETEROCYCLIC COMPOUND PIPERIDINE. IJPSR. Retrieved from [Link]

  • de Oliveira, A. B., & dos Santos, M. L. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Retrieved from [Link]

  • RCSB PDB. (n.d.). 5YJB - Genome Coordinates. RCSB Protein Data Bank. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. Available from: [Link]

  • Mootz, D., & Wussow, H. G. (1981). Crystal structures of pyridine and pyridine trihydrate. The Journal of Chemical Physics, 75(3), 1517-1522. Available from: [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. Retrieved from [Link]

  • Lai, X., et al. (2004). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Organic Process Research & Development, 8(5), 717-721. Available from: [Link]

  • Gemmi. (n.d.). CIF Parser. Gemmi documentation. Retrieved from [Link]

  • Guzei, I. A. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Retrieved from [Link]

  • Pérez-López, J., et al. (2022). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E, 78(Pt 3), 293-299. Available from: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. Retrieved from [Link]

  • Wimalasena, L. H., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(2), 261-265. Available from: [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Retrieved from [Link]

  • RCSB PDB. (2019). 6NQU: Human LSD1 in complex with GSK2879552. RCSB Protein Data Bank. Retrieved from [Link]

  • Niwa, H., Sato, S., Hashimoto, T., Matsuno, K., & Umehara, T. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. PMC. Retrieved from [Link]

  • Hall, S. R. (2015). The Crystallographic Information File (CIF). ResearchGate. Retrieved from [Link]

  • R Discovery. (n.d.). Pyridine Plane Research Articles. R Discovery. Retrieved from [Link]

  • CORE. (n.d.). STACKING INTERACTIONS BETWEEN PYRIDINE FRAGMENTS IN CRYSTAL STRUCTURES OF TERPYRIDYL COMPLEXES. CORE. Retrieved from [Link]

  • CCDC. (n.d.). Short Guide to CIFs. The Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Zheng, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(4), 1597-1610. Available from: [Link]

  • PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Retrieved from [Link]

  • IUCr. (n.d.). A Guide to CIF for Authors. International Union of Crystallography. Retrieved from [Link]

  • Fun, H. K., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E, 66(Pt 2), o284. Available from: [Link]

  • MDPI. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. MDPI. Retrieved from [Link]

  • Malaysian Journal of Chemistry. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Malaysian Journal of Chemistry. Retrieved from [Link]

  • Rathod, C. H., & Patel, A. N. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Anitha, K., et al. (2024). Study of new p-tolylpiperidin-4-one as an anti-Parkinson agent: Synthesis, spectral, XRD-crystal, in silico study, electronic and intermolecular interaction investigations by the DFT method. ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Infrared Spectroscopy of Methoxy-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the nuanced world of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Methoxy-pyridine derivatives, integral scaffolds in numerous bioactive molecules and functional materials, present a unique analytical challenge due to the subtle yet significant influence of isomeric substitution on their physicochemical properties. Infrared (IR) spectroscopy, a powerful and accessible technique, offers a rapid and non-destructive method for differentiating these isomers. This guide provides an in-depth comparative analysis of the characteristic IR spectral features of 2-, 3-, and 4-methoxy-pyridine, grounded in experimental data and theoretical principles. We will explore how the position of the methoxy group influences the vibrational modes of the pyridine ring, offering a robust framework for structural verification and quality control.

The Vibrational Landscape of Methoxy-Pyridines: A Tale of Three Isomers

The infrared spectrum of a molecule is a unique fingerprint, arising from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds. In methoxy-pyridine derivatives, the observed spectrum is a composite of the vibrations of the pyridine ring and the methoxy substituent. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing pyridine ring, which varies with the substitution pattern, leads to characteristic shifts in the observed absorption frequencies.

Key Vibrational Modes and Their Positional Dependence

The primary regions of interest in the IR spectra of methoxy-pyridines include:

  • C-H Stretching Vibrations (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the methoxy group are observed between 3000-2800 cm⁻¹.[1]

  • C=C and C=N Ring Stretching Vibrations: These vibrations, characteristic of the pyridine ring, are typically observed in the 1650–1400 cm⁻¹ region.[2] The position and intensity of these bands are sensitive to the electronic effects of the substituent.

  • C-O-C (Ether) Stretching Vibrations: The asymmetric and symmetric stretching of the C-O-C linkage of the methoxy group are strong and diagnostically significant. The asymmetric stretch is typically found in the 1310-1210 cm⁻¹ range, while the symmetric stretch appears around 1050-1010 cm⁻¹.

  • C-H Out-of-Plane Bending Vibrations: These intense absorptions in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring.[3]

The position of the methoxy group (ortho, meta, or para to the nitrogen atom) alters the electron density distribution within the pyridine ring through a combination of inductive and resonance effects. This, in turn, influences the force constants of the various bonds and, consequently, their vibrational frequencies.

Comparative Analysis of IR Spectral Data

The following table summarizes the key experimental IR peak assignments for 2-, 3-, and 4-methoxy-pyridine. This data has been compiled from various sources to provide a comparative overview.

Vibrational Mode2-Methoxy-pyridine (cm⁻¹)3-Methoxy-pyridine (cm⁻¹)4-Methoxy-pyridine (cm⁻¹)Rationale for Positional Differences
Aromatic C-H Stretch ~3060, ~3000~3050, ~3000~3070, ~3020Subtle shifts due to changes in electron density on the ring carbons.
CH₃ Asymmetric Stretch ~2980~2970~2990Generally less sensitive to ring position.
CH₃ Symmetric Stretch ~2840~2835~2850Generally less sensitive to ring position.
C=C/C=N Ring Stretch ~1595, ~1480, ~1435~1580, ~1470, ~1420~1600, ~1500, ~1450The electron-donating methoxy group at the 2- and 4-positions has a more pronounced effect on the ring's electronic structure, leading to shifts in these vibrations compared to the 3-isomer.
C-O-C Asymmetric Stretch ~1290~1255~1285This vibration is sensitive to the electronic environment. The stronger resonance effect at the 2- and 4-positions influences the C-O bond character.
C-O-C Symmetric Stretch ~1030~1040~1025The position of this band is also influenced by the electronic coupling between the methoxy group and the pyridine ring.
Ring Breathing Mode ~990~1000~995The ring breathing mode, a symmetric expansion and contraction of the ring, is sensitive to substituent effects.[4]
C-H Out-of-Plane Bend ~770, ~730~870, ~780, ~690~820These bands are highly diagnostic of the substitution pattern on the pyridine ring. The number and position of these bands can be used to differentiate the isomers.[3]

Note: The exact peak positions can vary slightly depending on the experimental conditions (e.g., solvent, concentration, instrument). The data presented here are representative values.

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid Methoxy-Pyridine Derivatives

Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for acquiring IR spectra of liquid samples with minimal sample preparation.

I. Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond or germanium ATR accessory.

  • Methoxy-pyridine isomer (2-, 3-, or 4-methoxy-pyridine).

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free laboratory wipes.

II. Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed and aligned.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol). Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere (e.g., CO₂ and water vapor). A typical background scan involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small drop (typically 1-2 µL) of the liquid methoxy-pyridine sample directly onto the center of the ATR crystal.

    • If the sample is volatile, it is advisable to acquire the spectrum promptly after application.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

    • Identify and label the characteristic absorption bands.

    • Compare the obtained spectrum with reference spectra or the data provided in this guide to confirm the identity of the isomer.

  • Cleaning:

    • Thoroughly clean the ATR crystal surface with a solvent-dampened lint-free wipe to remove all traces of the sample.

    • Run a clean scan to ensure no residual sample remains before analyzing the next sample.

Visualization of Key Concepts

To further aid in understanding, the following diagrams illustrate the molecular structures of the methoxy-pyridine isomers and a logical workflow for their spectral comparison.

methoxypyridines cluster_2 2-Methoxy-pyridine cluster_3 3-Methoxy-pyridine cluster_4 4-Methoxy-pyridine 2-MP 3-MP 4-MP

Caption: Molecular structures of 2-, 3-, and 4-methoxy-pyridine.

spectral_workflow A Obtain Sample of Methoxy-pyridine Derivative B Prepare ATR-FTIR (Clean Crystal, Collect Background) A->B C Acquire IR Spectrum of Sample B->C D Process Spectrum (Baseline Correction, Peak Picking) C->D E Compare Spectrum to Reference Data D->E F Identify Isomer (2-, 3-, or 4-Methoxy-pyridine) E->F

Caption: Logical workflow for the IR spectral comparison of methoxy-pyridine isomers.

Conclusion

The infrared spectra of 2-, 3-, and 4-methoxy-pyridine exhibit distinct and reproducible differences, particularly in the fingerprint region encompassing the C=C/C=N ring stretching, C-O-C stretching, and C-H out-of-plane bending vibrations. These spectral variations are a direct consequence of the positional influence of the methoxy group on the electronic structure of the pyridine ring. By leveraging the comparative data and the experimental protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently employ FTIR spectroscopy for the rapid and accurate identification and differentiation of methoxy-pyridine isomers, ensuring the structural integrity of these vital chemical entities in their research and development endeavors.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Elixir International Journal. (n.d.). Pdf. Retrieved from [Link]

  • Medhi, K. C. (1982). Infrared and Raman spectra and thermodynamic functions of 4-methoxypyridine N-oxide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(2), 137–144.
  • Goel, R. K., & Agarwal, M. L. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics, 9(2), 289-292.
  • National Center for Biotechnology Information. (n.d.). Pyridine, 3-methoxy-. PubChem. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of hydrogen bonding on the ring breathing mode of pyridine in pyridine/chloroform and pyridine/bromoform systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxypyridine. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal of Science and Engineering, 5(1), 59-82.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). 12 Examples of IR-Spectra. In Structure Determination of Organic Compounds (pp. 251-311). Springer, Berlin, Heidelberg.
  • Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Retrieved from [Link]

  • ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Composite Infrared Spectroscopy: Combining the Double-Harmonic Approximation with Machine Learning Potentials. Retrieved from [Link]

  • Science-Atlas. (2026, January 19). C-O-C stretching: Significance and symbolism. Retrieved from [Link]

  • National Institutes of Health. (2025, September 18). Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study. Retrieved from [Link]

  • MDPI. (2025, August 12). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. Retrieved from [Link]

  • MDPI. (2021, October 20). Adapting (4,4) Networks through Substituent Effects and Conformationally Flexible 3,2':6',3”-Terpyridines. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Nanyang Technological University. (n.d.). Journal Name COMMUNICATION. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Technology, Sydney. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

  • IOSR Journals. (n.d.). A Comparative Study on the Molecular Structures and Vibrational Spectra of 2-, 3- and 4-Cyanopyridines by Density Functional Theory. Retrieved from [Link]

  • University of Calicut. (n.d.). Characteristic Group Vibrations of Organic Molecules. Retrieved from [Link]

Sources

Comparative Stability Studies of Piperidine vs. Pyrrolidine Pyridine Analogs: A Guide for Scaffold Selection

Author: BenchChem Technical Support Team. Date: March 2026

The selection of a core saturated nitrogen heterocycle is a pivotal decision in medicinal chemistry, profoundly influencing a drug candidate's physicochemical properties, pharmacokinetic (PK) profile, and therapeutic efficacy. When appended to a pyridine core—a highly prevalent aromatic scaffold that improves aqueous solubility and target engagement—the choice between a six-membered piperidine and a five-membered pyrrolidine ring dictates the molecule's spatial geometry, basicity, and metabolic fate.

This guide provides an objective, data-driven comparison of piperidine and pyrrolidine pyridine analogs, focusing on their chemical and metabolic stability, supported by mechanistic causality and validated experimental protocols.

Physicochemical Foundations: Basicity, Lipophilicity, and Conformation

While differing by only a single methylene unit, piperidine and pyrrolidine exhibit subtle yet critical differences in their fundamental physicochemical properties[1]. When conjugated to an electron-withdrawing pyridine ring, these differences are amplified, impacting the molecule's behavior in physiological environments.

Basicity (pKa) and Conformational Causality

Both are strongly basic secondary (or tertiary, if substituted) amines, but pyrrolidine is consistently slightly more basic than piperidine (conjugate acid pKa ~11.27 vs. ~11.22, respectively)[1].

The Causality: The basicity difference is rooted in conformational thermodynamics. In its neutral state, the five-membered pyrrolidine ring suffers from torsional strain due to the eclipsed conformation of its C-C bond hydrogens. Upon protonation, the ring undergoes a slight conformational twist (pseudo-rotation), shifting the hydrogens into a more staggered arrangement. This release of torsional strain provides extra thermodynamic stabilization to the protonated form[2]. Conversely, piperidine exists in a highly stable, rigid chair conformation with staggered hydrogens in both its neutral and protonated states, offering no such compensatory stabilization upon protonation[2].

Lipophilicity and Flexibility

Piperidine is inherently more lipophilic (logP ~0.84) than pyrrolidine (logP ~0.46)[1]. In terms of flexibility, piperidine prefers a rigid chair conformation, which is advantageous for locking a molecule into a specific bioactive geometry to minimize entropic penalties upon target binding. Pyrrolidine adopts a more flexible envelope or twist conformation, which is beneficial when induced-fit adaptability is required within the receptor pocket[3].

Table 1: Physicochemical & Structural Comparison
PropertyPiperidine (6-membered)Pyrrolidine (5-membered)Impact on Pyridine Analogs
Conjugate Acid pKa ~11.22~11.27Modulates ionization at physiological pH; impacts hERG liability.
logP (Octanol/Water) 0.840.46Piperidine analogs exhibit higher membrane permeability and lipophilicity.
Conformational State Rigid ChairFlexible Envelope/TwistPiperidine provides rigid vector projection; Pyrrolidine allows adaptability.
Ring Strain LowModerateInfluences the thermodynamic barrier to oxidative ring-opening.

Metabolic Stability Profiles

The metabolic fate of saturated nitrogen heterocycles is primarily dictated by Cytochrome P450 (CYP450) mediated oxidation. The most common metabolic liability for both piperidine and pyrrolidine is α-carbon hydroxylation , which leads to the formation of a carbinolamine intermediate. This intermediate rapidly dehydrates to an electrophilic iminium ion, ultimately resulting in ring-opening or dealkylation[1].

Comparative Clearance in Liver Microsomes

Historically, both scaffolds are considered relatively stable, but comparative studies reveal context-dependent divergence. In several optimized drug discovery programs, replacing a pyrrolidine ring with a piperidine ring has been shown to improve in vitro Human Liver Microsome (HLM) stability [4].

The Causality: The improved stability of piperidine analogs is often attributed to two factors:

  • Steric Bulk: The larger volume of the six-membered ring can hinder optimal orientation within the tightly constrained CYP450 active site.

  • Polarity/Basicity Shifts: The subtle increase in lipophilicity and differing basicity vectors when attached to a pyridine core can alter the compound's affinity for the metabolizing enzyme's hydrophobic pocket[4].

However, for specific oxidative pathways (such as bioreduction of nitroxide derivatives), five-membered pyrrolidines demonstrate higher resistance than their six-membered counterparts[1].

Table 2: Representative In Vitro Metabolic Stability (HLM/RLM)

Note: Data represents generalized trends observed in scaffold-hopping studies (e.g., 5-HT receptor agonists and kinase inhibitors)[4].

Analog ScaffoldHLM Intrinsic Clearance (

)
RLM Intrinsic Clearance (

)
Primary Metabolite
Pyrrolidine-Pyridine Moderate to High (>100 µL/min/mg)High (>150 µL/min/mg)α-hydroxy / Lactam
Piperidine-Pyridine Low to Moderate (<50 µL/min/mg)Moderate (<80 µL/min/mg)α-hydroxy / N-oxide
Azetidine-Pyridine Very Low (<20 µL/min/mg)Low (<30 µL/min/mg)Highly stable

Visualizations of Mechanisms and Workflows

G A Parent Heterocycle (Piperidine/Pyrrolidine) B CYP450 α-Hydroxylation A->B CYP3A4/2D6 C Carbinolamine Intermediate B->C D Iminium Ion Formation C->D -H2O E Ring Opening / Dealkylation D->E Hydrolysis

Caption: CYP450-mediated oxidative metabolism pathway of saturated nitrogen heterocycles.

Workflow Step1 1. Prepare Incubation Mix (Microsomes + Test Cmpd + Buffer) Step2 2. Pre-warm at 37°C (5 minutes) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH) Step2->Step3 Step4 4. Time-Point Sampling (0, 15, 30, 60 min) Step3->Step4 Step5 5. Quench Reaction (Cold Acetonitrile + IS) Step4->Step5 Step6 6. Centrifugation & LC-MS/MS Analysis Step5->Step6

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory controls to isolate the specific variables (e.g., enzymatic vs. chemical degradation).

Protocol 1: In Vitro Microsomal Stability Assay (HLM/RLM)

This assay determines the intrinsic clearance (


) of the piperidine/pyrrolidine pyridine analogs.

Self-Validating Controls:

  • Positive Control: Verapamil or Dextromethorphan (confirms microsomal enzyme viability).

  • Negative Control (Minus-NADPH): Incubation without the NADPH cofactor (differentiates CYP450-mediated metabolism from aqueous chemical instability).

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of the test analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine the test compound (final concentration 1 µM) with Human or Rat Liver Microsomes (final protein concentration 0.5 mg/mL) in the buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Data Processing: Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) using the natural log of the percentage of parent compound remaining versus time.
Protocol 2: Thermodynamic pKa Determination via Potentiometric Titration

Accurate basicity measurement is critical for predicting the ionization state of the pyridine analogs at physiological pH.

Self-Validating Controls:

  • Electrode Calibration: Standardize the glass pH electrode using certified reference buffers (pH 4.01, 7.00, and 10.01) prior to analysis.

  • Blank Titration: Perform a titration of the solvent background (0.15 M KCl in water/methanol) to subtract solvent buffering effects.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve exactly 1.0 mmol of the test analog in 50 mL of a 0.15 M KCl aqueous solution (to maintain constant ionic strength). If solubility is poor, use a co-solvent system (e.g., 20% methanol/water) and extrapolate to zero organic modifier (Yasuda-Shedlovsky extrapolation).

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.1 M HCl to ensure the basic nitrogen atoms are fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent

    
     absorption) at a constant temperature of 25.0 ± 0.1°C.
    
  • Data Acquisition: Record the pH after each titrant addition (0.05 mL increments) once the reading stabilizes.

  • Calculation: Plot the titration curve (pH vs. volume of KOH). The pKa is determined from the half-equivalence point using the Henderson-Hasselbalch equation or via non-linear regression analysis of the titration curve.

Conclusion & Strategic Scaffold Selection

The decision to utilize a piperidine versus a pyrrolidine ring on a pyridine core should not be arbitrary.

  • Select the piperidine scaffold when the objective is to increase lipophilicity, enforce a rigid binding conformation, and potentially enhance metabolic stability against CYP450-mediated clearance[4].

  • Select the pyrrolidine scaffold when lower lipophilicity, higher conformational adaptability, and slightly elevated basicity are required for optimal target engagement[1],[3].

By understanding the causality behind their physicochemical and metabolic differences, drug development professionals can strategically deploy these privileged scaffolds to overcome specific liabilities in a lead optimization campaign.

References

  • BenchChem. "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery."
  • BenchChem. "Pyrrolidine vs. Piperidine: A Comparative Guide to Privileged Scaffolds in Drug Design."
  • Journal of Medicinal Chemistry (ACS). "Mitigating Heterocycle Metabolism in Drug Discovery."
  • Chemistry Stack Exchange. "Which is more basic, piperidine or pyrrolidine and why?"

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methoxy-3-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of privileged chemical scaffolds into drug discovery and development workflows. 4-Methoxy-3-(piperidin-4-yl)pyridine features a piperidine-pyridine core—a structural motif highly valued in medicinal chemistry for developing Lysine-Specific Demethylase 1 (LSD1) inhibitors and gamma-secretase modulators ([1]).

However, the exact structural features that make this molecule biologically active dictate strict operational and safety protocols. This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for handling this compound safely.

Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the causality of the chemical's hazards. Based on safety data from structurally analogous compounds such as 3-(piperidin-4-yl)pyridine hydrochloride ([2]) and 4-methoxypyridine ([3]):

  • Alkaline Irritation (GHS Cat 2 Skin / Cat 2A Eye): The secondary amine in the piperidine ring acts as a Lewis base. Upon contact with moisture on the skin or mucous membranes, it abstracts protons, leading to localized alkaline irritation[2].

  • Dermal Penetration: The methoxypyridine moiety is highly lipophilic. If the powder is dissolved in organic solvents (e.g., DMSO, dichloromethane), the solvent acts as a carrier, rapidly transporting the basic amine through the dermal barrier[3].

  • Respiratory Toxicity (STOT SE 3): In its dry, free-base, or hydrochloride salt form, the compound can form fine dust aerosols. Inhalation causes direct, acute irritation to the respiratory tract[2].

Quantitative PPE Specifications

To mitigate these mechanistic risks, the following PPE matrix must be strictly adhered to during all handling phases.

PPE CategorySpecificationStandard / CertificationCausality & Operational Rationale
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)EN 374 / ASTM D6978Provides an effective barrier against the basic piperidine amine. Nitrile resists degradation better than latex when handling the compound in organic solvents.
Eye Protection Chemical Safety Goggles (Indirect Vented)ANSI Z87.1 / EN 166Protects against corneal damage from basic dust aerosols or solvent splashes. Indirect venting prevents vapor intrusion.
Body Protection Flame-Retardant Lab Coat (Knee-length)NFPA 2112Prevents dermal exposure to the lipophilic pyridine core. Flame retardancy is required if handling alongside flammable solvents.
Respiratory N95 / FFP2 Particulate RespiratorNIOSH / EN 149Required only if handling bulk powders outside a fume hood. Filters out irritating dust particles to prevent respiratory tract irritation.

Operational Workflow: Safe Weighing and Solution Preparation

A protocol is only as strong as its execution. The following step-by-step methodology is designed as a self-validating system; do not proceed to the next step unless the current step's parameters are confirmed.

  • Environmental Control Verification:

    • Action: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80 and 100 feet per minute (fpm) .

    • Causality: This specific velocity is required to capture aerosolized piperidinyl-pyridine dust without creating turbulent vortices that could blow the powder out of the sash ([4]).

  • Static Dissipation:

    • Action: Ground the analytical balance. Use an anti-static weighing boat and a grounded, stainless-steel spatula.

    • Causality: Piperidine derivatives in powder form accumulate electrostatic charge. A static discharge can cause sudden aerosolization, bypassing standard containment[4].

  • Mass Transfer (Primary Containment):

    • Action: Weigh the required mass entirely inside the fume hood. If transferring the solid to a balance outside the hood is unavoidable, seal the vessel (e.g., volumetric flask with a PTFE stopper) before removing it from the controlled environment.

  • Solvent Solubilization:

    • Action: Add the carrier solvent (e.g., DMSO for biological assays, DCM for synthesis) dropwise initially, then in a steady stream.

    • Causality: The dissolution of basic amines can be mildly exothermic. Slow addition mitigates thermal expansion and splashing.

  • Decontamination:

    • Action: Wipe down the spatula, balance pan, and hood surface with a 70% ethanol solution, followed by a distilled water wipe.

    • Causality: Ethanol solubilizes the lipophilic pyridine residue, while the subsequent water wipe dilutes and neutralizes the basic amine[3].

G Start 1. Fume Hood Verification (80-100 fpm) PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Transfer 3. Static-Free Weighing & Transfer PPE->Transfer Solvent 4. Controlled Solvent Addition Transfer->Solvent Decon 5. EtOH/Water Decontamination Solvent->Decon

Workflow for the safe handling and processing of piperidinyl-pyridine derivatives.

Emergency Response & Spill Management

In the event of a breach in the PPE barrier, immediate, protocol-driven action is required.

  • Ocular Exposure: The basicity of the piperidine ring can cause rapid corneal damage ([5]). Immediately flush eyes at an eyewash station for a minimum of 15 minutes. Forcibly hold eyelids apart to ensure complete irrigation. Seek immediate ophthalmological evaluation[2].

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water[2]. Do not use chemical neutralizers (like weak acids) on the skin, as the exothermic neutralization reaction can cause thermal burns.

  • Spill Containment: For dry powder spills, do not sweep. Use a HEPA-filtered vacuum or cover the spill with damp absorbent pads to prevent aerosolization[4]. For liquid spills, apply a chemically inert absorbent (e.g., vermiculite), scoop into a compatible, sealable container, and label as "Hazardous Waste: Basic Amine"[5].

Disposal Plan

  • Solid Waste: Dispose of empty vials, contaminated gloves, and weighing boats in a designated solid hazardous waste bin for high-temperature incineration[4].

  • Liquid Waste: Segregate liquid waste based on the carrier solvent. Never mix piperidinyl-pyridine waste with strong oxidizing agents, as this can trigger a violent exothermic reaction[3].

References

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-(piperidin-4-yl)pyridine
Reactant of Route 2
4-Methoxy-3-(piperidin-4-yl)pyridine

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